molecular formula C12H9BrOS B496676 (5-Bromo-2-thienyl)(4-methylphenyl)methanone CAS No. 56824-70-5

(5-Bromo-2-thienyl)(4-methylphenyl)methanone

Cat. No.: B496676
CAS No.: 56824-70-5
M. Wt: 281.17g/mol
InChI Key: WGUQOSHVWCWTMK-UHFFFAOYSA-N
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Description

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a versatile chemical scaffold designed for advanced pharmaceutical research and development. Its core structure, featuring a brominated thienyl ring and a methylphenyl group, makes it a privileged precursor in medicinal chemistry. This compound is primarily investigated as a key intermediate in the synthesis of complex molecules, particularly for developing active pharmaceutical ingredients (APIs) . Researchers utilize this bromo-ketone in cross-coupling reactions and as a building block for synthesizing novel Schiff base ligands, which are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties . The presence of the bromine atom offers a reactive site for further functionalization, enabling the construction of diverse compound libraries for high-throughput screening in drug discovery campaigns . In the context of organic materials science, the thiophene-based core is of significant interest for the development of new conjugated systems with potential applications in organic electronics . This reagent is provided exclusively for laboratory research purposes to support innovation in the discovery of new therapeutic agents and functional materials.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQOSHVWCWTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-thienyl)(4-methylphenyl)methanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (5-bromo-2-thienyl)(4-methylphenyl)methanone, a halogenated aryl thienyl ketone of interest to researchers and professionals in drug discovery and organic synthesis. This document details its chemical properties, provides a validated synthesis protocol, outlines methods for its characterization, and explores its potential applications based on the activities of structurally related compounds.

Core Molecular Characteristics

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a polysubstituted aromatic ketone featuring a brominated thiophene ring linked to a methylated phenyl ring through a carbonyl group.

Molecular Structure and Weight

The chemical structure of (5-bromo-2-thienyl)(4-methylphenyl)methanone is presented below:

  • Chemical Formula: C₁₂H₉BrOS

  • Molecular Weight: 281.17 g/mol

  • IUPAC Name: (5-Bromo-2-thienyl)(4-methylphenyl)methanone

  • Synonyms: (5-Bromo-2-thienyl)(p-tolyl)methanone, 2-(4-Methylbenzoyl)-5-bromothiophene

The molecular weight is a fundamental property, crucial for stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.

Physicochemical Properties (Predicted)
PropertyPredicted ValueJustification
Physical State Crystalline solidAromatic ketones with similar molecular weights are typically solids at room temperature.
Melting Point 100-120 °CThe related compound, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, has a melting point of 122-125°C.[1] The simpler structure of the target molecule would likely result in a slightly lower melting point.
Boiling Point > 300 °C (at 760 mmHg)High molecular weight and aromatic nature suggest a high boiling point. For comparison, a more complex related molecule has a predicted boiling point of 476.0 ± 45.0 °C.[1][2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO); Insoluble in water.The nonpolar aromatic rings and the halogen substituent suggest good solubility in organic solvents and poor solubility in aqueous solutions.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 2-bromothiophene, with an acyl halide in the presence of a Lewis acid catalyst.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 2-Bromothiophene 2-Bromothiophene Product (5-Bromo-2-thienyl)(4-methylphenyl)methanone 2-Bromothiophene->Product 4-Methylbenzoyl_chloride 4-Methylbenzoyl chloride 4-Methylbenzoyl_chloride->Product AlCl3 AlCl₃ (Lewis Acid) Dichloromethane (Solvent) AlCl3->Product HCl HCl Product->HCl +

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Preparation of the Acylating Agent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 4-methylbenzoyl chloride, which can be used directly in the next step.

  • Friedel-Crafts Acylation Reaction:

    • To a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 4-methylbenzoyl chloride (1.0 eq) in dry DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes.

    • Add a solution of 2-bromothiophene (1.0 eq) in dry DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure (5-bromo-2-thienyl)(4-methylphenyl)methanone.

Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A singlet for the methyl protons (~2.4 ppm).- Doublets for the aromatic protons of the 4-methylphenyl ring (~7.2-7.8 ppm).- Doublets for the two protons on the thiophene ring (~7.1 and 7.5 ppm).
¹³C NMR - A signal for the methyl carbon (~21 ppm).- Signals for the aromatic carbons of the 4-methylphenyl ring (~129-144 ppm).- Signals for the carbons of the thiophene ring, including the carbon bearing the bromine atom (~115-145 ppm).- A downfield signal for the carbonyl carbon (~180-190 ppm).
IR Spectroscopy - A strong absorption band for the carbonyl (C=O) stretching vibration (~1650-1670 cm⁻¹).- Bands corresponding to C-H stretching of the aromatic rings and the methyl group (~2900-3100 cm⁻¹).- C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹).- A band for the C-Br stretching vibration (~500-600 cm⁻¹).
Mass Spectrometry (EI-MS) - A molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a monobrominated compound.
Workflow for Spectroscopic Analysis

G start Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr Dissolve in CDCl₃ ir IR Spectroscopy start->ir Analyze as solid or thin film ms Mass Spectrometry start->ms Analyze in volatile solvent structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment Structure Verified final_product Pure (5-Bromo-2-thienyl)(4-methylphenyl)methanone purity_assessment->final_product Purity ≥ 95%

Caption: Logical workflow for the analytical characterization of the final product.

Potential Applications in Drug Discovery and Materials Science

While direct applications of (5-bromo-2-thienyl)(4-methylphenyl)methanone are not extensively documented, its structural motifs are present in numerous biologically active compounds and functional materials.

As a Scaffold in Medicinal Chemistry

The diaryl ketone framework is a common feature in many pharmacologically active molecules. Phenyl ketone derivatives are known to exhibit a wide range of biological activities, including:

  • Hepatoprotective and Anti-inflammatory Effects [3]

  • Antimicrobial and Antidiabetic Properties [3]

  • Anticancer Activity [3]

The presence of the thiophene ring, a well-known bioisostere of the benzene ring, can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

Intermediate for Complex Molecule Synthesis

This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, similar brominated aryl thienyl ketones are precursors in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors like Canagliflozin, which are used in the treatment of type 2 diabetes.[1][2] The ketone functionality can be reduced or transformed into other functional groups, and the bromine atom can be substituted to build more elaborate molecular architectures.

Safety and Handling

Based on the GHS classifications of analogous compounds like (5-bromo-2-thienyl)phenylmethanone, this compound should be handled with care.[4]

  • Hazard Statements (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a valuable synthetic building block with significant potential in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is straightforward, and its structure can be readily confirmed using standard spectroscopic methods. The presence of multiple functional groups allows for diverse downstream chemical transformations, making it an attractive starting material for the development of novel therapeutic agents and functional materials. Further research into the biological activities of this specific compound and its derivatives is warranted.

References

  • Exploring (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)
  • (5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604 - PubChem. Available at: [Link]

  • (PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. Available at: [Link]

  • (5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE - gsrs. Available at: [Link]

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC. Available at: [Link]

Sources

IUPAC name of (5-Bromo-2-thienyl)(4-methylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Bromo-2-thienyl)(4-methylphenyl)methanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a halogenated aryl thienyl ketone. While specific experimental data for this compound is not extensively available in public literature, this document constructs a robust profile based on established principles of organic chemistry and extensive data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential utility of novel heterocyclic scaffolds.

Introduction and Nomenclature

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a diaryl ketone featuring a brominated thiophene ring and a tolyl (4-methylphenyl) moiety. The nomenclature follows IUPAC conventions, where "methanone" indicates the ketone carbonyl group linking the two aryl rings. The positions of the substituents on the thiophene and phenyl rings are specified by numerical locants.

Structurally similar compounds have been identified as key intermediates in the synthesis of important pharmaceutical agents. For instance, related diaryl methanones are precursors to Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes, such as Canagliflozin and Dapagliflozin.[1][2] This suggests that (5-Bromo-2-thienyl)(4-methylphenyl)methanone holds significant potential as a versatile building block for the discovery of new therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of (5-Bromo-2-thienyl)(4-methylphenyl)methanone can be calculated from its structure. A CAS Registry Number has not been assigned to this specific molecule in publicly accessible databases. For reference, the closely related compound (5-bromothiophen-2-yl)-phenylmethanone has the CAS number 31161-46-3.[3]

PropertyValueSource
IUPAC Name (5-Bromo-2-thienyl)(4-methylphenyl)methanoneIUPAC Nomenclature
Molecular Formula C₁₂H₉BrOSCalculated
Molecular Weight 281.17 g/mol Calculated
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)BrCalculated
InChI Key (Predicted from structure)-
Appearance (Predicted) Off-white to yellow solidAnalogy

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of 2-bromothiophene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices
  • Reactants : 2-Bromothiophene is chosen as the nucleophilic aromatic substrate. Thiophene is known to be more reactive than benzene in electrophilic aromatic substitutions. The acylating agent, 4-methylbenzoyl chloride, is a readily available and reactive acyl halide.

  • Catalyst : A strong Lewis acid like AlCl₃ is essential to activate the acyl chloride, generating a highly electrophilic acylium ion. A stoichiometric amount of the catalyst is often required, as both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid.[5]

  • Solvent : An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

  • Temperature : The reaction is usually initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion : The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-methylbenzoyl chloride, leading to the formation of a highly reactive acylium ion, which is stabilized by resonance.

  • Electrophilic Attack : The electron-rich thiophene ring of 2-bromothiophene attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C5 position (α to the sulfur atom), which is the most nucleophilic position and leads to a more stable carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate is due to the delocalization of the positive charge over the thiophene ring.

  • Rearomatization : A base (such as the [AlCl₄]⁻ complex) removes a proton from the C5 position of the thiophene ring, restoring its aromaticity and yielding the final ketone product.

Experimental Protocol

Caution : This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[5]

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 4-methylbenzoyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.

  • Add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford (5-Bromo-2-thienyl)(4-methylphenyl)methanone.

Synthetic Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Reactants 2-Bromothiophene 4-Methylbenzoyl Chloride Anhydrous AlCl₃ DCM Reaction_Setup Combine AlCl₃ and DCM Cool to 0 °C Reactants->Reaction_Setup Acyl_Chloride_Addition Add 4-Methylbenzoyl Chloride Reaction_Setup->Acyl_Chloride_Addition Thiophene_Addition Add 2-Bromothiophene Solution Acyl_Chloride_Addition->Thiophene_Addition Stirring Stir at Room Temperature (Monitor by TLC) Thiophene_Addition->Stirring Quench Quench with Ice/HCl Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry_Concentrate Dry over Na₂SO₄ Concentrate Wash->Dry_Concentrate Purification Column Chromatography or Recrystallization Dry_Concentrate->Purification Product (5-Bromo-2-thienyl)(4-methylphenyl)methanone Purification->Product

Caption: Synthetic workflow for the Friedel-Crafts acylation synthesis.

Structural Characterization

The identity and purity of the synthesized (5-Bromo-2-thienyl)(4-methylphenyl)methanone would be confirmed using standard spectroscopic techniques. The following are the predicted spectral characteristics:

TechniquePredicted Data
¹H NMR - Aromatic protons of the tolyl ring: two doublets in the range of 7.2-7.9 ppm. - Methyl protons of the tolyl group: a singlet around 2.4 ppm. - Thiophene protons: two doublets in the range of 7.0-7.7 ppm.
¹³C NMR - Carbonyl carbon: a signal in the range of 180-195 ppm. - Aromatic carbons: multiple signals between 125-150 ppm. - Methyl carbon: a signal around 21 ppm.
IR Spectroscopy - Strong C=O stretch for the aryl ketone at approximately 1650-1670 cm⁻¹.[6] - C-H stretches for aromatic rings around 3000-3100 cm⁻¹. - C-Br stretch at lower wavenumbers.
Mass Spectrometry (MS) - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity, characteristic of a monobrominated compound, at m/z 280 and 282.

Reactivity and Potential Applications in Drug Discovery

The structure of (5-Bromo-2-thienyl)(4-methylphenyl)methanone contains several functional groups that can be further manipulated, making it a valuable scaffold for creating libraries of diverse molecules for biological screening.

  • The Ketone Carbonyl : This group can undergo reduction to a secondary alcohol, which can then be used in further reactions. It can also be a site for nucleophilic addition reactions.

  • The Bromo-Thiophene Ring : The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide variety of substituents at the C5 position of the thiophene ring.[7] The thiophene ring itself can undergo further electrophilic substitution, although it is deactivated by the ketone group.

  • The Tolyl Ring : The methyl group can be a site for radical halogenation, and the aromatic ring can undergo further electrophilic substitution, directed by the ketone and methyl groups.

The primary value of this compound lies in its potential as an intermediate for the synthesis of biologically active molecules. The diaryl ketone motif is present in numerous pharmacologically active compounds.

G cluster_0 Reactive Sites & Potential Transformations Core (5-Bromo-2-thienyl)(4-methylphenyl)methanone Ketone Ketone Reduction (e.g., NaBH₄) Core->Ketone C_Br Cross-Coupling (e.g., Suzuki, Stille) Core->C_Br Rings Further Aromatic Substitution Core->Rings

Sources

An In-Depth Technical Guide to the Mass Spectrometry of (5-Bromo-2-thienyl)(4-methylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel and intermediate compounds is paramount. (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a diaryl ketone featuring both a substituted thiophene and a toluene moiety, represents a class of molecules where rigorous characterization is essential. Thiophene derivatives are significant heterocyclic compounds in medicinal chemistry, and their analysis is a common task in both research and quality control laboratories.[1][2]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone. We will delve into the principles of experimental design, predict and interpret fragmentation patterns based on established chemical logic, and present a validated protocol for acquiring high-resolution data. The causality behind each step is explained to empower researchers to not only replicate the results but also to adapt these principles to analogous chemical structures.

Molecular and Isotopic Profile

The foundational step in any mass spectrometry analysis is understanding the analyte's basic properties.

  • Molecular Formula: C₁₂H₉BrOS

  • Average Molecular Weight: ~281.17 g/mol

  • Monoisotopic Mass: The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S).

A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[3] This results in a highly characteristic isotopic signature: any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[4][5] This "M" and "M+2" pattern is a definitive marker for the presence of bromine.

Experimental Design and Rationale

The choice of instrumentation and ionization method is dictated by the analytical goal. For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is the gold standard, offering the accuracy required to determine elemental formulae.[6][7][8]

Ionization Method: Electron Ionization (EI)

For a molecule of this nature—a relatively non-polar, volatile aromatic ketone—Electron Ionization (EI) is a robust and highly informative technique. The 70 eV electron beam used in standard EI provides sufficient energy to reliably generate a molecular ion (M⁺•) and induce extensive, reproducible fragmentation.[9] This fragmentation is the key to deducing the molecule's structure. While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to emphasize the molecular ion, they would provide less of the rich structural detail that EI-induced fragmentation offers.

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

A Q-TOF mass spectrometer is an ideal platform for this analysis. It couples the stability and precursor selection capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. This hybrid instrument allows for both full-scan MS (to observe the molecular ion and all fragments) and tandem MS (MS/MS) experiments, where a specific ion is isolated and further fragmented to confirm its structure.

Experimental Workflow: A Validated System

The following diagram outlines a self-validating workflow for the analysis. Each stage provides a quality check for the subsequent step, ensuring trustworthy and reproducible results.

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Dissolve sample (1 mg/mL) in Dichloromethane p2 Dilute to 10 µg/mL with Acetonitrile p1->p2 i1 Direct Infusion via Syringe Pump (5 µL/min) p2->i1 i2 Alternatively: GC Inlet (for purity check) i1->i2 ms1 EI Source (+70 eV) Source Temp: 250°C i1->ms1 ms2 Full Scan MS (Q-TOF) (m/z 50-400) ms1->ms2 ms3 Tandem MS (MS/MS) on key precursors ms2->ms3 d1 Identify M•+ and M+2•+ Isotopic Pattern ms2->d1 d4 Confirm Fragments with MS/MS Data ms3->d4 d2 Calculate Elemental Composition from Accurate Mass d1->d2 d3 Propose Fragment Structures d2->d3 d3->d4

Caption: High-resolution mass spectrometry workflow for structural elucidation.

Detailed Protocol: HRMS Analysis via Direct Infusion
  • Sample Preparation:

    • Accurately weigh ~1 mg of (5-Bromo-2-thienyl)(4-methylphenyl)methanone.

    • Dissolve in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution in acetonitrile to a final working concentration of 10 µg/mL. Rationale: Acetonitrile is a common solvent for direct infusion ESI, but for EI via a specialized inlet, a more volatile solvent might be chosen. The concentration is optimized to provide strong ion signal without saturating the detector.

  • Instrumentation Setup (Q-TOF with EI source):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 250°C. Rationale: This temperature ensures volatilization of the analyte while minimizing thermal degradation.

    • Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5 µL/min into a suitable EI interface (e.g., a heated probe).

    • Mass Analyzer Mode: Full Scan.

    • Mass Range: m/z 50–400. Rationale: This range comfortably covers the molecular ion and all expected fragments.

    • Acquisition Rate: 1 spectrum/second.

  • Data Acquisition:

    • Acquire data for 2 minutes to obtain an averaged, high-quality spectrum.

    • Perform a background subtraction using a solvent-only blank run.

    • Switch to MS/MS mode. Isolate the precursor ions corresponding to the M⁺• (m/z 280) and other key fragments.

    • Apply collision energy (e.g., 15-30 eV) and acquire product ion spectra.

Fragmentation Analysis: Decoding the Spectrum

Under EI conditions, the initial event is the removal of an electron to form a radical cation, M⁺•. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. For (5-Bromo-2-thienyl)(4-methylphenyl)methanone, the primary fragmentation pathway is α-cleavage at the carbonyl group, a characteristic process for ketones.[9][10]

Key Predicted Ions and Fragmentation Pathways

The following table summarizes the major ions expected in the mass spectrum.

Ion DescriptionChemical FormulaCalculated Exact Mass (Da)Nominal m/zIsotopic Pattern
Molecular Ion (M⁺•) C₁₂H₉⁷⁹BrOS⁺•279.95582801:1 doublet with M+2
Molecular Ion (M+2⁺•) C₁₂H₉⁸¹BrOS⁺•281.95372821:1 doublet with M
Fragment A1 C₈H₇O⁺119.0497119Single peak
Fragment A2 C₇H₇⁺91.054891Single peak
Fragment B1 C₅H₂⁷⁹BrOS⁺188.90611891:1 doublet with B1'
Fragment B1' (Isotope) C₅H₂⁸¹BrOS⁺190.90401911:1 doublet with B1
Fragment B2 C₄H₂⁷⁹BrS⁺160.91421611:1 doublet with B2'
Fragment B2' (Isotope) C₄H₂⁸¹BrS⁺162.91211631:1 doublet with B2

Note: Exact masses are crucial for high-resolution analysis and elemental composition determination.

The fragmentation process can be visualized as follows:

G cluster_path_A Pathway A cluster_path_B Pathway B M Molecular Ion (ML•+) (C₁₂H₉BrOS) m/z 280/282 A_loss - •C₅H₂BrS M->A_loss B_loss - •C₇H₇ M->B_loss A1 Fragment A1 (4-methylbenzoyl cation) (C₈H₇O⁺) m/z 119 A1_loss - CO A1->A1_loss A2 Fragment A2 (tolyl cation / tropylium) (C₇H₇⁺) m/z 91 A_loss->A1 A1_loss->A2 B1 Fragment B1 (5-bromo-2-thienoyl cation) (C₅H₂BrOS⁺) m/z 189/191 B1_loss - CO B1->B1_loss B2 Fragment B2 (5-bromo-2-thienyl cation) (C₄H₂BrS⁺) m/z 161/163 B_loss->B1 B1_loss->B2

Caption: Predicted EI fragmentation pathways via α-cleavage.

Interpretation of Pathways:

  • Pathway A (Loss of the Bromothienyl Radical): Alpha-cleavage between the carbonyl carbon and the thiophene ring results in the formation of the stable 4-methylbenzoyl cation (an acylium ion) at m/z 119 (Fragment A1). This is often a very strong peak in the spectra of similar benzophenones.[9] This acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the tolyl cation at m/z 91 (Fragment A2). This ion is known to rearrange into the highly stable tropylium ion.

  • Pathway B (Loss of the Tolyl Radical): The alternative α-cleavage severs the bond between the carbonyl carbon and the 4-methylphenyl ring. This yields the 5-bromo-2-thienoyl cation (Fragment B1). Due to the bromine isotopes, this fragment will appear as a characteristic 1:1 doublet at m/z 189 and 191 . This ion can also lose a neutral CO molecule to produce the 5-bromo-2-thienyl cation (Fragment B2), which will be observed as a doublet at m/z 161 and 163 .

The relative abundance of fragments from Pathway A versus Pathway B provides insight into the relative bond strengths and the stability of the radicals and cations formed. The stability of the tolyl radical (•C₇H₇) versus the bromothienyl radical (•C₅H₂BrS) will influence which pathway is dominant. Typically, the formation of the more stable radical is favored.

Conclusion

The mass spectrometric analysis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is a clear example of how fundamental principles of ionization and fragmentation can be applied for robust structural elucidation. The definitive isotopic signature of bromine provides an immediate and unmistakable marker for the molecular ion and any bromine-containing fragments.[3][4] The predictable α-cleavage of the ketone linkage yields structurally significant acylium ions, whose elemental compositions can be confidently confirmed using high-resolution mass measurement. By employing the systematic workflow and interpretive logic detailed in this guide, researchers and drug development professionals can achieve unambiguous identification of this and related compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Z Rechtsmed, 98(1), 1-10. Retrieved from [Link]

  • Gaulton, A., et al. (2022). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC, NIH. Retrieved from [Link]

  • Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

  • Haglund, P., & Rappe, C. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2917. Retrieved from [Link]

  • Global Substance Registration System. (5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. Retrieved from [Link]

  • Rauf, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Retrieved from [Link]

  • PubChem. (5-Bromo-2-thienyl)phenylmethanone. Retrieved from [Link]

  • Vanderspikken, J., et al. (2024). Extracting Structural Data from MALDI-ToF Mass Spectrometry Analysis of Alternating Conjugated Polymers – A Case Study on PBTTT Derivatives. Macromolecules. Retrieved from [Link]

  • Holmstrand, H., et al. (2011). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2004). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • Choi, H. D., et al. (2010). (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone. PMC, NIH. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Retrieved from [Link]

  • Autechem. (n.d.). (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone. Retrieved from [Link]

  • Wang, S., et al. (2018). A fragmentation pathway of benzophenone formed in MS. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Pleil, J. D. (2014). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Retrieved from [Link]

  • Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • El-Sharkawy, M. M. (1993). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Retrieved from [Link]

  • Popescu, R., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. Retrieved from [Link]

  • Choi, H. D., et al. (2010). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. PMC, NIH. Retrieved from [Link]

  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. Retrieved from [Link]

  • Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

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Methodological & Application

Synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a Friedel-Crafts acylation of 2-bromothiophene with 4-methylbenzoyl chloride using aluminum chloride as a Lewis acid catalyst. This guide details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for the characterization of the final product.

Introduction

(5-Bromo-2-thienyl)(4-methylphenyl)methanone and its derivatives are heterocyclic ketones that serve as important building blocks in the development of various pharmaceutical compounds and organic materials. The thiophene ring is a common scaffold in many biologically active molecules, and its functionalization is a key step in the synthesis of novel drug candidates. The title compound, in particular, has been identified as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1]

This application note provides a reliable and reproducible protocol for the synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, intended for use by researchers and scientists in drug development and organic synthesis.

Reaction Mechanism and Rationale

The synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[2]

The core transformation involves three key steps:

  • Formation of the Acylium Ion: 4-Methylbenzoyl chloride reacts with the Lewis acid catalyst, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Electrophilic Attack: The electron-rich 2-bromothiophene acts as the nucleophile, attacking the acylium ion. The acylation occurs preferentially at the 5-position of the thiophene ring, which is the most nucleophilic position.

  • Rearomatization: The resulting intermediate is a resonance-stabilized cation. A proton is then abstracted, and the aromaticity of the thiophene ring is restored, yielding the final product, (5-Bromo-2-thienyl)(4-methylphenyl)methanone.

Friedel_Crafts_Acylation R1 2-Bromothiophene Complex Sigma Complex (Resonance Stabilized) R1->Complex + Acylium Ion R2 4-Methylbenzoyl chloride Acylium Acylium Ion Intermediate R2->Acylium + AlCl₃ Catalyst AlCl₃ Acylium->Complex Product (5-Bromo-2-thienyl) (4-methylphenyl)methanone Complex->Product - H⁺, -AlCl₃

Figure 1. Friedel-Crafts acylation of 2-bromothiophene.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
2-BromothiopheneC₄H₃BrS163.04≥98%Sigma-Aldrich
4-Methylbenzoyl chlorideC₈H₇ClO154.59≥98%Sigma-Aldrich
Aluminum chloride, anhydrousAlCl₃133.34≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Fisher Scientific
Hydrochloric acid (HCl)HCl36.4637% (w/w)VWR
Sodium bicarbonate (NaHCO₃), saturated solutionNaHCO₃84.01-LabChem
Brine (saturated NaCl solution)NaCl58.44-LabChem
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37-Fisher Scientific
EthanolC₂H₅OH46.0795%Decon Labs
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet and bubbler

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend AlCl₃ in anhydrous DCM under N₂ B Add 4-methylbenzoyl chloride dropwise at 0°C A->B C Add 2-bromothiophene dropwise at 0°C B->C D Warm to room temperature and stir for 12 hours C->D E Quench with ice-cold HCl D->E F Separate organic layer E->F G Wash with NaHCO₃ and brine F->G H Dry over MgSO₄ and concentrate G->H I Purify by column chromatography H->I J Recrystallize from ethanol I->J

Sources

Application Notes and Protocols for the Synthesis of Thienyl Methanones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thienyl Methanones in Modern Chemistry

Thienyl methanones are a pivotal class of heterocyclic ketones that serve as foundational building blocks in a multitude of scientifically significant domains. Their prevalence in medicinal chemistry is particularly noteworthy, with the thiophene moiety being a key pharmacophore in numerous FDA-approved drugs targeting a wide array of therapeutic areas, including cardiovascular, anti-inflammatory, and neurological disorders.[1] The inherent structural features of the thiophene ring, such as its lipophilicity and ability to engage in various intermolecular interactions, make it a valuable component in drug design.[1][2] Beyond pharmaceuticals, thienyl methanones are indispensable intermediates in the synthesis of agrochemicals, dyes, and advanced materials like organic semiconductors.[1][3]

The Friedel-Crafts acylation stands as one of the most robust and widely employed methods for the synthesis of these valuable compounds.[4][5] This electrophilic aromatic substitution reaction provides a direct and efficient route to introduce an acyl group onto the thiophene ring, thereby creating a versatile handle for further chemical transformations.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Friedel-Crafts acylation for the synthesis of thienyl methanones. We will delve into the mechanistic nuances, explore the critical parameters that govern reaction success, and provide detailed, field-proven protocols.

Theoretical Framework: Understanding the Friedel-Crafts Acylation of Thiophene

The Friedel-Crafts acylation is a classic C-C bond-forming reaction that proceeds via an electrophilic aromatic substitution mechanism.[6][7] The overall transformation involves the reaction of an aromatic ring, in this case, thiophene, with an acylating agent in the presence of a catalyst, typically a Lewis acid.

The Reaction Mechanism: A Step-by-Step Analysis

The reaction mechanism can be dissected into three key stages:

  • Generation of the Electrophile (Acylium Ion): The first and crucial step is the formation of a highly reactive electrophile, the acylium ion. This is achieved through the interaction of the acylating agent (an acyl chloride or anhydride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9] The Lewis acid coordinates to the halogen or oxygen of the acylating agent, facilitating the cleavage of the C-X or C-O bond and generating the resonance-stabilized acylium ion (R-C≡O⁺).

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich thiophene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the thiophene ring and leads to the formation of a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Restoration of Aromaticity: In the final step, a weak base, often the Lewis acid-base complex formed in the initial step (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly introduced acyl group.[10] This deprotonation step restores the aromaticity of the thiophene ring, yielding the final thienyl methanone product and regenerating the Lewis acid catalyst.

Regioselectivity: The Preferential Acylation at the C2 Position

A critical aspect of the Friedel-Crafts acylation of unsubstituted thiophene is its high regioselectivity for the C2 position (alpha-position) over the C3 position (beta-position).[8][9] This preference can be rationalized by examining the stability of the intermediate sigma complexes.

  • Attack at C2: When the electrophile attacks the C2 position, the resulting carbocation intermediate can be stabilized by three resonance structures, with the positive charge delocalized over the C3, C5, and sulfur atoms.[8][9]

  • Attack at C3: In contrast, attack at the C3 position results in a carbocation intermediate that is stabilized by only two resonance structures.[8][9]

The greater number of resonance contributors for the C2-attack intermediate signifies a more stable and lower-energy transition state, thus leading to the preferential formation of the 2-acylthiophene.[8][9]

Experimental Design and Optimization: Key Parameters for Success

The successful synthesis of thienyl methanones via Friedel-Crafts acylation hinges on the careful selection and control of several key experimental parameters.

Choice of Catalyst: From Traditional Lewis Acids to Green Alternatives

The catalyst plays a central role in activating the acylating agent. A variety of catalysts can be employed, each with its own advantages and limitations.

Catalyst TypeExamplesAdvantagesDisadvantages
Traditional Lewis Acids AlCl₃, FeCl₃, SnCl₄, TiCl₄High reactivity, readily availableStoichiometric amounts often required, moisture sensitive, corrosive, generation of hazardous waste
Solid Acid Catalysts Zeolites (e.g., Hβ, HZSM-5), Montmorillonite claysReusable, environmentally benign, easy separation from the reaction mixtureMay require higher temperatures, potential for lower activity compared to traditional Lewis acids
Other Catalysts Zinc halides (e.g., ZnCl₂), Ytterbium(III) triflate (Yb(OTf)₃)Milder reaction conditions, can be used in catalytic amounts for activated substratesMay have limited applicability with deactivated substrates

For routine laboratory synthesis, AlCl₃ remains a common choice due to its high efficacy. However, for greener and more sustainable processes, the exploration of solid acid catalysts is highly encouraged.[11]

Selection of the Acylating Agent

The choice of acylating agent is primarily dictated by the desired acyl group to be introduced.

  • Acyl Chlorides (R-COCl): Highly reactive and widely used. They readily form the acylium ion with Lewis acids.

  • Acid Anhydrides ((RCO)₂O): Also effective acylating agents. Acetic anhydride is commonly used for the introduction of an acetyl group.[11][12] They can sometimes offer milder reaction conditions compared to acyl chlorides.

Solvent Considerations

The choice of solvent is critical as it can influence the solubility of reactants, the activity of the catalyst, and the overall reaction rate. Common solvents for Friedel-Crafts acylation include:

  • Non-polar, aprotic solvents: Dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane are frequently used as they are inert under the reaction conditions.

  • Solvent-free conditions: In some cases, particularly with solid acid catalysts, the reaction can be run without a solvent, which is an environmentally friendly approach.[12]

It is imperative to use anhydrous solvents, as the presence of moisture can deactivate the Lewis acid catalyst.[11]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 2-acetylthiophene, a common thienyl methanone, using both a traditional Lewis acid and a solid acid catalyst.

Protocol 1: Synthesis of 2-Acetylthiophene using Aluminum Chloride

Materials:

  • Thiophene (purified)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Thiophene: Dissolve thiophene (1.0 equivalent) in a small amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.[13] Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[13]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[13] Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-acetylthiophene.

Protocol 2: Green Synthesis of 2-Acetylthiophene using Hβ Zeolite

Materials:

  • Thiophene

  • Acetic anhydride

  • Hβ Zeolite (activated)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Activate the Hβ zeolite by heating it at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene (1.0 equivalent), acetic anhydride (e.g., 1.5-3.0 equivalents), and the activated Hβ zeolite catalyst.[11]

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with vigorous stirring.[11][12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to recover the Hβ zeolite catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[11]

  • Workup: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, followed by a wash with brine.

  • Extraction and Drying: Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the solvent by rotary evaporation and purify the resulting 2-acetylthiophene by vacuum distillation or column chromatography.

Data Presentation and Analysis

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-acetylthiophene, providing a comparative overview of different catalytic systems.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Thiophene Conversion (%)2-Acetylthiophene Yield (%)Reference
AlCl₃Acetyl ChlorideDichloromethane0 to RT1-3>9580-90General Knowledge
Hβ ZeoliteAcetic AnhydrideSolvent-free604~9998.6[11]
C25 ZeoliteAcetic AnhydrideSolvent-free80596.3-[12]
Zinc ChlorideAcetic Anhydride-30-1501-10--[14]

Note: Yields are highly dependent on the specific reaction scale and purification method.

Visualizing the Process: Diagrams for Clarity

Reaction Mechanism of Friedel-Crafts Acylation of Thiophene

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride Acyl Chloride (R-COCl) AcyliumIon Acylium Ion (R-C≡O⁺) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) Thiophene Thiophene SigmaComplex Sigma Complex (Arenium Ion) Thiophene->SigmaComplex + Acylium Ion Product Thienyl Methanone SigmaComplex->Product - H⁺ (restores aromaticity)

Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.

Experimental Workflow for Thienyl Methanone Synthesis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Anhydrous Reagents & Solvents Setup Assemble Reaction Apparatus Reagents->Setup Addition Controlled Addition of Reactants Setup->Addition Stirring Reaction Monitoring (TLC/GC) Addition->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Wash Washing & Drying Extract->Wash Purify Purification (Distillation/Chromatography) Wash->Purify FinalProduct FinalProduct Purify->FinalProduct Characterization (NMR, IR, MS)

Caption: General Experimental Workflow for Synthesis.

Conclusion: A Versatile Tool for Chemical Innovation

The Friedel-Crafts acylation of thiophene is a powerful and versatile transformation that provides access to a wide range of valuable thienyl methanones. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can efficiently synthesize these important building blocks for applications in drug discovery, materials science, and beyond. The ongoing development of more environmentally benign catalytic systems further enhances the utility of this classic reaction in modern chemical synthesis. This guide serves as a foundational resource to empower scientists in their endeavors to harness the full potential of the Friedel-Crafts acylation for the synthesis of novel and impactful molecules.

References

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  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

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  • AJOL. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]

  • ResearchGate. (2010). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • ACS Publications. (n.d.). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

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  • ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. Retrieved from [Link]

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Application Notes & Protocols: Suzuki Coupling for the Synthesis of Thienyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thienyl Scaffolds and the Power of Suzuki Coupling

Thiophene-containing molecules are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors and dyes.[1][2] The unique electronic properties of the thiophene ring, coupled with its ability to engage in various biological interactions, make it a highly sought-after motif in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, offering a reliable and efficient pathway to synthesize complex thienyl derivatives.[3][4][5] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and generally mild reaction conditions have cemented its status as a cornerstone of modern organic synthesis.[4][6][7]

This comprehensive guide provides an in-depth exploration of the Suzuki coupling for the synthesis of thienyl derivatives. We will delve into the mechanistic intricacies of the reaction, offer practical guidance on the selection of catalysts, ligands, bases, and solvents, and present detailed, field-proven protocols for the successful synthesis of these valuable compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the Suzuki coupling for their synthetic needs.

Mechanistic Insights: The Catalytic Cycle and Key Considerations

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Understanding this catalytic cycle is paramount for troubleshooting and optimizing reactions involving thienyl substrates.

The Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₃]⁻ PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + Base caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., a halothiophene) to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated organoboron species (the thienylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5][10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (the thienyl derivative), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Challenges with Thienylboronic Acids: The Specter of Protodeboronation

A significant challenge in the Suzuki coupling of heteroarylboronic acids, including thienylboronic acids, is the competing protodeboronation reaction.[1][6] This side reaction involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of an undesired C-H bond and a reduction in the yield of the desired coupled product. This is particularly problematic under the basic conditions typically required for the Suzuki coupling.[1]

Strategies to mitigate protodeboronation include:

  • Careful selection of the base: Milder bases are often preferred.

  • Use of boronate esters: These are generally more stable than boronic acids.[12]

  • Anhydrous reaction conditions: Minimizing the presence of water can suppress this side reaction.[6]

  • Use of highly active catalysts: Faster coupling rates can outcompete the rate of protodeboronation.[1]

Optimizing the Reaction: A Guide to Component Selection

The success of a Suzuki coupling reaction hinges on the judicious selection of its components.

Palladium Catalysts and Ligands

While "ligandless" palladium sources can be effective in some cases, the use of a supporting ligand is generally crucial for achieving high yields and broad substrate scope, especially with challenging heteroaryl substrates.[13] Electron-rich and sterically bulky phosphine ligands are often the ligands of choice as they promote the oxidative addition and reductive elimination steps.

Catalyst/PrecatalystLigandTypical Applications & Comments
Pd(PPh₃)₄TriphenylphosphineA classical catalyst, but often less effective for challenging couplings.
Pd(OAc)₂ / Pd₂(dba)₃Various (e.g., SPhos, XPhos)Common palladium precursors used in combination with a specific ligand.
[Pd(dtbpf)Cl₂]dtbpfHighly effective for micellar Suzuki couplings in water.[14]
XPhos Pd G2/G3/G4XPhosBuchwald precatalysts offering high activity and stability, excellent for heteroaryl couplings.[1]
SPhos Pd G2/G3SPhosAnother highly effective Buchwald precatalyst for a broad range of substrates.[12]
Bases and Solvents

The choice of base and solvent is interdependent and critical for reaction success. The base not only activates the boronic acid but also influences the overall reaction kinetics. The solvent must solubilize the reactants and catalyst system.

BaseCommon SolventsNotes
K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMFWidely used, effective for a broad range of substrates.
K₃PO₄Toluene, DioxaneA strong, non-nucleophilic base, often used in anhydrous conditions.[12]
Et₃NToluene, Dioxane, Water (micellar)An organic base, can be advantageous in certain systems.[14]
KFTHFA milder base, useful when base-sensitive functional groups are present.[10]

Experimental Protocols

General Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Assemble Assemble Reaction Vessel under Inert Atmosphere Reagents->Assemble Solvent Prepare Solvent System (e.g., Dioxane/Water) Degas Degas Solvent (N₂ or Ar sparging) Solvent->Degas AddSolvent Add Degassed Solvent Degas->AddSolvent AddReagents Add Solid Reagents Assemble->AddReagents AddReagents->AddSolvent Heat Heat to Reaction Temperature AddSolvent->Heat Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench and Extract Cool->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of 2-Acetyl-5-(thiophen-2-yl)thiophene

This protocol is adapted from procedures for the synthesis of 2-acetyl-5-arylthiophenes.[2][15][16]

Materials:

  • 2-Acetyl-5-bromothiophene (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL per mmol of 2-acetyl-5-bromothiophene)

  • Ethanol (2 mL per mmol of 2-acetyl-5-bromothiophene)

  • Water (2 mL per mmol of 2-acetyl-5-bromothiophene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-acetyl-5-bromothiophene, thiophene-2-boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the solvent mixture (toluene, ethanol, and water).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-5-(thiophen-2-yl)thiophene.

Protocol 2: Micellar Suzuki Coupling for the Synthesis of 2-(Thiophen-2-yl)aniline

This protocol utilizes a micellar catalysis approach, offering a more environmentally friendly alternative with the potential for faster reaction times at room temperature.[14]

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Pd(dtbpf)Cl₂ (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Aqueous Kolliphor EL solution (2 wt %)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, combine 2-bromoaniline, thiophene-2-boronic acid, and Pd(dtbpf)Cl₂.

  • Add the aqueous Kolliphor EL solution followed by triethylamine.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 15-30 minutes.[14]

  • Upon completion, add ethanol to create a homogeneous solution and remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2-(thiophen-2-yl)aniline.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of thienyl derivatives, enabling the construction of complex molecules with applications in diverse scientific fields. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can overcome common challenges such as protodeboronation and achieve high yields of the desired products. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to novel thiophene-containing compounds. Further optimization may be required for specific substrates, but the principles outlined in this guide will provide a solid foundation for success.

References

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025-09-27). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021-04-22). YouTube. [Link]

  • Suzuki cross-coupling reaction. (2020-02-13). YouTube. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021-12-16). MDPI. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025-05-20). Chemical Society Reviews (RSC Publishing). [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

  • SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. PMC - NIH. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

  • Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. (2011-01-13). MDPI. [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ResearchGate. [Link]

  • MW-assisted synthesis of 2-acetyl-5-arylthiophenes and... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]

  • SM coupling of 1 with 2-thienylboronic on a 10 g scale. (a) Reaction... ResearchGate. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

Sources

Application Notes & Protocols: (5-Bromo-2-thienyl)(4-methylphenyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. The diaryl methanone framework, particularly incorporating heterocyclic systems like thiophene, represents a cornerstone for the synthesis of complex, biologically active molecules. This guide focuses on (5-Bromo-2-thienyl)(4-methylphenyl)methanone , a compound situated at the intersection of several key structural motifs known for their therapeutic relevance.

While direct pharmacological data on this specific molecule is not extensively documented in public literature, its structural architecture strongly suggests significant potential, primarily as a high-value intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Structurally analogous compounds are pivotal precursors in the industrial-scale synthesis of blockbuster anti-diabetic drugs such as Canagliflozin and Dapagliflozin.[1]

This document serves as a comprehensive guide for researchers, providing not only a strong scientific rationale for the application of (5-Bromo-2-thienyl)(4-methylphenyl)methanone but also detailed, actionable protocols for its synthesis and conceptual workflows for its advancement in a drug discovery program.

II. Scientific Rationale & Core Concepts

A. The Thiophene Moiety: A Privileged Element in Drug Design

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2] Its bioisosteric similarity to the benzene ring allows it to modulate the function of phenyl-containing molecules, often leading to enhanced potency, improved pharmacokinetic profiles, or novel intellectual property.[3] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties, and are integral components of numerous FDA-approved drugs.[2][4][5]

B. The Diaryl Methanone Core: A Linchpin for SGLT2 Inhibitor Synthesis

The core structure of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is a diaryl ketone. This motif is a critical precursor for the synthesis of the C-aryl glucoside class of SGLT2 inhibitors.[6] The synthesis of drugs like Dapagliflozin and Canagliflozin involves the creation of a key benzophenone or thienyl-phenyl methanone intermediate, which is subsequently elaborated to introduce the glucose moiety.[1][7][8] The ketone functionality, after reduction, serves as a masked handle for further chemical transformations.

The specific arrangement in (5-Bromo-2-thienyl)(4-methylphenyl)methanone—a brominated thiophene coupled to a substituted phenyl ring—provides the necessary chemical handles for the strategic construction of the final, complex drug molecule. The bromine atom, for instance, can facilitate subsequent cross-coupling reactions if needed, or its position can influence the electronic properties of the thiophene ring.

III. Primary Therapeutic Application: Intermediate for SGLT2 Inhibitors

The most direct and compelling application for (5-Bromo-2-thienyl)(4-methylphenyl)methanone is as a key intermediate in the synthesis of novel SGLT2 inhibitors for the treatment of type 2 diabetes mellitus.

Target Profile: Sodium-Glucose Cotransporter 2 (SGLT2)

SGLT2 is a protein primarily located in the proximal tubules of the kidney and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[9][10] By inhibiting SGLT2, drugs can block this reabsorption, leading to the excretion of excess glucose in the urine, which in turn lowers blood glucose levels.[9][11] This mechanism of action is independent of insulin, providing a valuable therapeutic option for managing type 2 diabetes.[10] The synthesis of these complex SGLT2 inhibitor molecules is a multi-step process where the quality and availability of key intermediates are critical.[12]

The structural similarity between (5-Bromo-2-thienyl)(4-methylphenyl)methanone and known precursors for approved SGLT2 inhibitors is striking, as detailed in the table below.

Compound Structure Relevance
(5-Bromo-2-thienyl)(4-methylphenyl)methanone Chemical formula: C12H9BrOSTarget Compound of Interest. Potential intermediate for novel SGLT2 inhibitors.
(5-Bromo-2-methylphenyl) [5-(4-fluorophenyl)-2-thienyl]methanone Chemical formula: C18H12BrFOSKey intermediate in the synthesis of Canagliflozin. [1]
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Chemical formula: C15H12BrClO2Key intermediate in the synthesis of Dapagliflozin. [6][7]

This structural parallel provides a strong, logical foundation for exploring the utility of (5-Bromo-2-thienyl)(4-methylphenyl)methanone in this therapeutic area.

IV. Experimental Protocols

Protocol 1: Synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone via Friedel-Crafts Acylation

Principle: This protocol describes a robust and widely applicable method for synthesizing diaryl methanones through Friedel-Crafts acylation. The reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. Here, 5-bromo-2-thenoyl chloride is reacted with toluene (4-methylbenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14][15] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich toluene ring.[16][17]

Materials:

  • 5-Bromo-2-thenoyl chloride

  • Toluene (4-methylbenzene), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

    • Cool the flask to 0 °C using an ice bath.

  • Formation of Acylium Ion Complex:

    • Dissolve 5-bromo-2-thenoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM in an addition funnel.

    • Add the 5-bromo-2-thenoyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Friedel-Crafts Reaction:

    • Add anhydrous toluene (1.1 equivalents) dropwise to the reaction mixture via the addition funnel. A color change and evolution of HCl gas (which should be vented through a scrubber) may be observed.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, it can be gently heated to reflux (approx. 40 °C for DCM) for 1-2 hours.[13][15]

  • Reaction Quench and Workup:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 2M HCl to hydrolyze the aluminum complexes. Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with fresh portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid/oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (5-Bromo-2-thienyl)(4-methylphenyl)methanone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_reagents Reagents 5-Bromo-2-thenoyl_chloride 5-Bromo-2-thenoyl chloride Reaction_Vessel Reaction at 0°C to RT 5-Bromo-2-thenoyl_chloride->Reaction_Vessel Toluene Toluene (4-methylbenzene) Toluene->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Catalyst DCM DCM (Solvent) DCM->Reaction_Vessel Solvent Product (5-Bromo-2-thienyl) (4-methylphenyl)methanone Reaction_Vessel->Product After Workup & Purification

Caption: Friedel-Crafts acylation workflow for synthesis.

Protocol 2: Conceptual Workflow for Advancement to an SGLT2 Inhibitor Candidate

Principle: This protocol outlines the conceptual steps to utilize the synthesized methanone intermediate to build a C-aryl glucoside, the core structure of many SGLT2 inhibitors.[6][18] The workflow involves the reduction of the ketone, followed by coupling with a protected glucose derivative, and final deprotection.

  • Step A: Reduction of the Ketone

    • Objective: To reduce the carbonyl group of the methanone to a methylene group (-CH₂-). This is a critical step to form the diarylmethane scaffold present in the final drug.

    • Methodology: A common method is the use of a reducing agent like triethylsilane (Et₃SiH) in the presence of a strong Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid like trifluoroacetic acid. This ionic hydrogenation is effective for diaryl ketones.

    • Workflow:

      • Dissolve the methanone intermediate in a suitable solvent (e.g., DCM or acetonitrile).

      • Add triethylsilane.

      • Cool the mixture and slowly add the Lewis or Brønsted acid.

      • Stir until the reaction is complete (monitored by TLC).

      • Perform an aqueous workup to isolate the reduced diarylmethane product.

  • Step B: C-Aryl Glycosylation

    • Objective: To form the crucial carbon-carbon bond between the aryl ring (derived from the toluene part of the intermediate) and the anomeric carbon of a glucose derivative.

    • Methodology: The diarylmethane product is typically activated to form a nucleophile (e.g., via lithiation with n-butyllithium). This nucleophile then attacks a protected glucose derivative, such as a gluconolactone or a glycosyl halide.

    • Workflow:

      • Dissolve the diarylmethane product in an anhydrous ether solvent (e.g., THF) at low temperature (-78 °C).

      • Add a strong base like n-BuLi to deprotonate the aryl ring, generating an aryllithium species.

      • In a separate flask, dissolve a protected gluconolactone (e.g., per-O-trimethylsilylated gluconolactone) in anhydrous THF at -78 °C.[12]

      • Slowly transfer the aryllithium solution to the gluconolactone solution.

      • After the reaction, quench with an acidic aqueous solution. This typically forms a hemiacetal.

  • Step C: Reduction of Hemiacetal and Deprotection

    • Objective: To reduce the anomeric hydroxyl group of the hemiacetal and remove the protecting groups from the glucose moiety to yield the final active SGLT2 inhibitor.

    • Methodology: The hemiacetal is often reduced with a reagent like triethylsilane in the presence of a Lewis acid. The silyl or other protecting groups on the glucose hydroxyls are then removed under appropriate conditions (e.g., acid- or fluoride-mediated cleavage for silyl groups).

    • Workflow:

      • The crude hemiacetal is dissolved in a suitable solvent.

      • A reducing agent (e.g., Et₃SiH) and a Lewis acid are added to reduce the anomeric position.

      • After workup, the protected C-aryl glucoside is treated with a deprotecting agent (e.g., HCl in methanol) to remove the protecting groups.

      • Purification by chromatography or crystallization yields the final SGLT2 inhibitor analog.

G A (5-Bromo-2-thienyl) (4-methylphenyl)methanone B Reduced Diaryl Methane Intermediate A->B Ketone Reduction (e.g., Et₃SiH, H⁺) C Protected C-Aryl Glucoside (Hemiacetal Intermediate) B->C C-Aryl Glycosylation (e.g., n-BuLi, Protected Gluconolactone) D Final SGLT2 Inhibitor Analog C->D Anomeric Reduction & Global Deprotection

Caption: Conceptual workflow from intermediate to SGLT2 inhibitor.

V. Conclusion

(5-Bromo-2-thienyl)(4-methylphenyl)methanone stands as a molecule of significant synthetic potential in medicinal chemistry. While it may not be a final drug candidate itself, its true value lies in its role as a versatile and strategically designed building block. Based on robust precedent from the synthesis of leading anti-diabetic drugs, this compound is an excellent starting point for the development of novel SGLT2 inhibitors. The protocols and conceptual workflows provided herein offer a solid foundation for researchers to synthesize this intermediate and leverage its structure to explore new chemical space in the pursuit of next-generation therapeutics for metabolic diseases.

VI. References

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  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • CN104478839A. (2015). Synthesis method of dapagliflozin. Google Patents.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. Retrieved from [Link]

  • WO2016035042A1. (2016). Process for the preparation of canagliflozin. Google Patents.

  • Pettit, G. R., & Van Tamelen, E. E. (1962). Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. Journal of Organic Chemistry, 27(11), 4115–4120.

  • Singh, S., & Singh, P. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 6(7), 2110-2124.

  • Patsnap. (n.d.). Synthesis method of dapagliflozin. Retrieved from [Link]

  • Humphries, P. S., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 437-457.

  • CN104496952B. (2017). Synthesis method of dapagliflozin. Google Patents.

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Retrieved from [Link]

  • US20170114051A1. (2017). Process for preparation of canagliflozin. Google Patents.

  • Chemical Communications (RSC Publishing). (2021). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. [Link]

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  • WO2015040571A1. (2015). Process for the preparation of dapagliflozin. Google Patents.

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Application Notes and Protocols for the Development of Kinase Inhibitors and Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the protein's conformation and activity, and thereby modulating complex signaling cascades.

Given their central role in cellular communication, it is not surprising that aberrant kinase activity, often resulting from genetic mutations or overexpression, is a hallmark of many human diseases, most notably cancer.[2] The dysregulation of kinase-mediated signaling pathways can lead to uncontrolled cell proliferation, survival, and migration, driving tumor growth and metastasis.[3] This has made kinases one of the most important classes of drug targets in modern medicine, with over 80 FDA-approved kinase inhibitors to date, primarily for the treatment of cancer.[4]

The development of the first successful kinase inhibitor, imatinib, for the treatment of chronic myeloid leukemia (CML), provided a paradigm shift in cancer therapy, demonstrating the potential of targeted therapies to achieve remarkable clinical responses by specifically inhibiting the molecular driver of the disease.[4][5] This success has spurred the development of a wide array of small molecule kinase inhibitors (SMKIs) and other targeted therapies aimed at a variety of kinases implicated in different diseases.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key principles and methodologies used in the development of kinase inhibitors. It will cover the entire workflow, from initial target validation and hit identification to lead optimization and preclinical evaluation, with a focus on the practical application of biochemical, cell-based, and in vivo assays.

The Kinase Inhibitor Drug Discovery and Development Workflow

The path from identifying a promising kinase target to a clinically approved drug is a long and complex multi-step process.[4] The following diagram illustrates the major phases of this workflow.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase Target_Validation Target Validation Assay_Development Assay Development Target_Validation->Assay_Development Develop assays for validated target HTS High-Throughput Screening (HTS) Assay_Development->HTS Screen compound libraries Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead Identify and validate hits Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Improve potency, selectivity, & ADME In_Vivo_Models In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Models Test in animal models Phase_I Phase I (Safety) In_Vivo_Models->Phase_I Initiate human trials Phase_II Phase II (Efficacy) Phase_I->Phase_II Establish safety & dosing Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Confirm efficacy in larger population FDA_Review FDA Review & Approval Phase_III->FDA_Review Submit for regulatory approval

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Part 1: Foundational Biochemical Assays for Kinase Inhibitor Screening

The initial step in identifying novel kinase inhibitors is typically a high-throughput screen (HTS) of large compound libraries using biochemical assays.[4] These in vitro assays are designed to directly measure the catalytic activity of a purified kinase enzyme and its inhibition by test compounds.[5]

Principles of Biochemical Kinase Assays

Biochemical kinase assays are based on the fundamental reaction of a kinase transferring a phosphate group from ATP to a substrate. The assay readout is designed to quantify either the consumption of ATP or the formation of the phosphorylated product.[7] There are two main categories of biochemical assays:

  • Activity Assays: These directly measure the catalytic function of the kinase by detecting the amount of phosphorylated substrate produced or the amount of ADP generated.[5]

  • Binding Assays: These measure the ability of a compound to bind to the kinase, often at the ATP-binding site.[5]

Common Biochemical Assay Formats

A variety of assay formats are available, each with its own advantages and disadvantages in terms of sensitivity, throughput, and cost.[4] The choice of assay will depend on the specific kinase target and the goals of the screening campaign.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Use of radioactively labeled ATP (³²P or ³³P) and measurement of radioactivity incorporated into the substrate.Gold standard for reliability, high sensitivity.Safety concerns with radioactivity, waste disposal, low throughput.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.Homogeneous (no-wash) format, suitable for HTS.Can be prone to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore brought into proximity by a binding event (e.g., an antibody binding to a phosphorylated substrate).[8]High sensitivity, low background, homogeneous format.[8]Requires specific reagents (labeled antibodies and substrates).
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo®) Measure kinase activity by quantifying the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo®) in the reaction via a luciferase-based reaction.[7][8]High sensitivity, broad applicability to any ATP-dependent enzyme.[7]Indirect measurement of kinase activity, can be affected by compounds that interfere with luciferase.
Mobility Shift Assays Separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.Direct and quantitative measurement of substrate conversion.Lower throughput, requires specialized instrumentation.
Protocol: A Generic TR-FRET-Based Kinase Activity Assay

This protocol provides a general framework for a TR-FRET-based assay to screen for inhibitors of a specific kinase.

Materials:

  • Purified active kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., 10 mM EDTA in assay buffer)

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume white microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Add the kinase/substrate mix to the compound-containing wells.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.[9]

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding the stop solution containing the detection reagents (Europium-labeled antibody and SA-APC).

    • Incubate at room temperature for at least 60 minutes to allow for antibody binding to the phosphorylated substrate and the SA-APC to bind to the biotinylated peptide.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader using the appropriate excitation and emission wavelengths for Europium and APC.

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[4]

Part 2: Cell-Based Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are essential for initial screening, they do not fully recapitulate the complex cellular environment.[10] Compounds that are potent in a biochemical assay may have poor activity in cells due to factors such as low membrane permeability, rapid metabolism, or off-target effects.[11] Therefore, cell-based assays are a critical next step in the kinase inhibitor development pipeline to confirm on-target activity in a more physiologically relevant setting.[10][12]

The Importance of Cellular Context

Cell-based assays provide valuable information that cannot be obtained from biochemical assays, including:

  • Target Engagement: Does the compound bind to its intended kinase target inside the cell?

  • Downstream Signaling: Does the compound inhibit the phosphorylation of the kinase's downstream substrates?[10]

  • Cellular Phenotype: Does inhibition of the target kinase lead to the desired biological outcome, such as inhibition of cell proliferation or induction of apoptosis?[10]

Key Cell-Based Assay Formats

Several cell-based assay formats are commonly used to characterize kinase inhibitors.

Cell_Based_Assays cluster_Target_Engagement Target Engagement cluster_Signaling Downstream Signaling cluster_Phenotype Cellular Phenotype NanoBRET NanoBRET™ Target Engagement Assay Phospho_Assay Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) NanoBRET->Phospho_Assay Confirms functional inhibition Proliferation_Assay Cell Proliferation Assay (e.g., BaF3) Phospho_Assay->Proliferation_Assay Links target inhibition to cellular outcome Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Determines mechanism of cell death

Caption: A workflow of cell-based assays for kinase inhibitor characterization.

  • NanoBRET™ Intracellular Target Engagement Assay: This assay measures the binding of a compound to its target kinase within living cells, providing a quantitative measure of target occupancy.[10][12]

  • Cellular Phosphorylation Assay: This assay quantifies the phosphorylation status of a kinase's downstream substrate in response to inhibitor treatment.[10][13] This can be done using various techniques, including Western blotting, ELISA, or flow cytometry, with phospho-specific antibodies.[13]

  • BaF3 Cell Proliferation Assay: This is a powerful assay for kinases that are oncogenic drivers.[10][13] BaF3 cells are dependent on the cytokine IL-3 for survival.[13] When these cells are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3.[13] Inhibition of the oncogenic kinase by a compound will lead to cell death, which can be measured as a decrease in cell viability.[13]

Protocol: Cellular Phosphorylation Assay Using Western Blot

This protocol describes how to assess the inhibition of a target kinase by measuring the phosphorylation of its downstream substrate in a cell line.

Materials:

  • Cell line expressing the target kinase and substrate

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for the desired time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and acquire the image using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

    • Plot the normalized signal versus compound concentration to determine the IC₅₀ value.

Part 3: In Vivo Models for Preclinical Evaluation

After a lead compound has demonstrated potent and selective activity in cell-based assays, it must be evaluated in animal models to assess its efficacy and safety in a whole-organism context.[14] In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug candidate and for predicting its potential clinical utility.[14]

Types of In Vivo Models

A variety of in vivo models are used in oncology drug discovery, each with its own strengths and limitations.[15]

Model TypeDescriptionAdvantagesDisadvantages
Xenograft Models Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice.[14]Widely used, relatively inexpensive, good for initial efficacy testing.Lack of a functional immune system, may not fully recapitulate the human tumor microenvironment.[14]
Syngeneic Models Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.Intact immune system, suitable for studying immunotherapies.Limited availability of tumor cell lines, may not accurately reflect human cancer biology.
Patient-Derived Xenograft (PDX) Models Fragments of a patient's tumor are implanted directly into immunodeficient mice.[15]Closely mimic the heterogeneity and biology of the original human tumor, better predictive value for clinical outcomes.[15]More expensive and time-consuming to establish, require immunodeficient mice.
Humanized Mouse Models Immunodeficient mice are engrafted with human immune cells or tissues.[15]Allow for the study of human-specific immune responses to cancer and immunotherapies.Technically challenging to create, may not fully recapitulate the human immune system.
Key Considerations for In Vivo Studies
  • Route of Administration and Dosing Schedule: The drug should be administered via a clinically relevant route, and the dosing schedule should be optimized to maintain drug exposure above the target therapeutic concentration.

  • Pharmacokinetic (PK) Analysis: Blood samples should be collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Pharmacodynamic (PD) Analysis: Tumor and/or surrogate tissue samples should be collected to assess target engagement and modulation of downstream signaling pathways.

  • Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition or regression. Other endpoints may include survival, metastasis, and biomarkers of response.[16]

  • Toxicity Assessment: The animals should be monitored for signs of toxicity, such as weight loss, changes in behavior, and organ damage.

Protocol: A Subcutaneous Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of a kinase inhibitor in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line known to be dependent on the target kinase

  • Cell culture medium and supplements

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated in an appropriate vehicle

  • Calipers for measuring tumor volume

  • Anesthesia and surgical equipment (if necessary)

Procedure:

  • Tumor Cell Implantation:

    • Harvest the tumor cells and resuspend them in sterile PBS, with or without Matrigel.

    • Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Treatment:

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of general health.

    • At the end of the study, collect tumors and other tissues for PD analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

    • Correlate the efficacy data with the PK/PD data to establish a dose-response relationship.

Conclusion and Future Directions

The development of kinase inhibitors has revolutionized the treatment of cancer and other diseases. The systematic application of a robust discovery and development workflow, incorporating a combination of biochemical, cell-based, and in vivo assays, is essential for identifying and advancing novel targeted therapies.

As our understanding of kinase biology and the mechanisms of drug resistance continues to grow, so too will the strategies for developing next-generation kinase inhibitors.[17] Future efforts will likely focus on:

  • Developing more selective inhibitors: To minimize off-target effects and improve the therapeutic index.

  • Targeting allosteric sites: To overcome resistance to ATP-competitive inhibitors.[17]

  • Developing covalent inhibitors: To achieve irreversible target inhibition and prolonged duration of action.

  • Combination therapies: To overcome drug resistance and enhance efficacy.[18]

The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to successfully navigate the complex but rewarding path of bringing new targeted therapies to patients in need.

References

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Application Note & Protocols: The C-Aryl Glucoside Core as a Pivotal Intermediate in SGLT2 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a key C-aryl glucoside intermediate, pivotal in the manufacturing of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors, such as Dapagliflozin, represent a cornerstone in the management of type 2 diabetes.[1][2] The stability and efficacy of these drugs are largely attributed to the robust C-C glycosidic bond, which resists metabolic cleavage unlike traditional O-glycosides.[3][4] This guide focuses on a critical intermediate for Dapagliflozin, detailing its multi-step synthesis, rigorous analytical validation, and subsequent conversion to the final active pharmaceutical ingredient (API). The protocols herein are designed to be self-validating, emphasizing causality and reproducibility for seamless integration into research and development workflows.

Introduction: The Significance of C-Aryl Glucoside Intermediates

SGLT2 inhibitors function by preventing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.[4] The central structural motif of many leading SGLT2 inhibitors is a C-aryl glucoside, where a glucose or glucose-like moiety is connected to an aromatic aglycone via a carbon-carbon bond.[5][6][7] This structural feature confers significant metabolic stability, a critical attribute for oral drug candidates.

The synthesis of these complex molecules is a multi-step process where the creation and purification of key intermediates are paramount to achieving high yield and purity in the final API.[8][9][10] This guide will specifically detail the synthesis of the acetyl-protected C-aryl glucoside precursor to Dapagliflozin. We will dissect the synthesis into three core modules:

  • Module 1: Synthesis of the Aglycone Moiety.

  • Module 2: Synthesis and Coupling of the Protected Glycoside.

  • Module 3: Deprotection and Final Reduction to Dapagliflozin.

This modular approach allows for quality control at each critical juncture, ensuring the fidelity of the final product.

Overall Experimental Workflow

The successful synthesis of Dapagliflozin from its foundational components relies on a structured and logical progression of chemical reactions and purification steps. Each output is validated before becoming the input for the next stage.

G cluster_0 Module 1: Aglycone Synthesis cluster_1 Module 2: C-Glycoside Synthesis cluster_2 Module 3: Final API Synthesis cluster_3 Quality Control & Analysis A 2-Chloro-5-bromobenzoic Acid B Friedel-Crafts Acylation with Phenetole A->B C Ketone Reduction B->C D Intermediate 1: 5-bromo-2-chloro-4'-ethoxydiphenylmethane C->D H Organolithium Coupling with Intermediate 1 D->H QC1 QC: HPLC, NMR for Intermediate 1 D->QC1 E D-Glucono-1,5-lactone F Per-O-silylation E->F G TMS-Protected Gluconolactone F->G G->H I Methanolysis & Acetylation H->I J Intermediate 2: Tetra-O-acetyl-C-aryl Glucoside I->J K Reductive Deprotection (Reduction of C1-OH & Deacetylation) J->K QC2 QC: HPLC, NMR, MS for Intermediate 2 J->QC2 L Purification & Crystallization K->L M Final Product: Dapagliflozin API L->M QC3 QC: HPLC, Purity Assay, Chiral Analysis for API M->QC3

Caption: High-level workflow for the synthesis of Dapagliflozin, highlighting key intermediates and quality control checkpoints.

Synthesis Protocols

Module 1: Synthesis of the Aglycone Intermediate

The aglycone, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, provides the non-sugar portion of Dapagliflozin.[11][12] Its synthesis is achieved via a Friedel-Crafts acylation followed by reduction.[13][14]

Protocol 1: Synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane

  • Acyl Chloride Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 2-chloro-5-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/g). Add oxalyl chloride (1.5 eq) dropwise at 0°C.[14] Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Causality Note: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides under mild conditions. The reaction is driven by the formation of gaseous byproducts (CO, CO₂, HCl), which shifts the equilibrium forward.

  • Friedel-Crafts Acylation: In a separate flask, dissolve phenetole (1.2 eq) in DCM. Cool the solution to 0°C and add anhydrous aluminum chloride (AlCl₃, 1.3 eq) portion-wise, maintaining the temperature below 5°C.[15] To this suspension, add the freshly prepared acyl chloride solution dropwise over 30 minutes. Stir the reaction at 0°C for 4-6 hours.

    • Causality Note: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[16][17] This electrophile is then attacked by the electron-rich phenetole ring to form the diaryl ketone.

  • Work-up and Isolation: Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone.

  • Ketone Reduction (Clemmensen or Wolff-Kishner modified): A common method involves reduction with triethylsilane (Et₃SiH) and a Lewis acid like BF₃·OEt₂. Dissolve the crude ketone (1.0 eq) in a mixture of DCM and acetonitrile. Add triethylsilane (2.5 eq) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 2.0 eq) at 0°C. Stir for 12-16 hours at room temperature.

  • Final Purification: Quench the reaction with saturated NaHCO₃ solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to yield 5-bromo-2-chloro-4'-ethoxydiphenylmethane as a white solid.

Module 2: Synthesis of the C-Aryl Glucoside Intermediate

This module describes the critical C-C bond formation between the aglycone and a protected glucose derivative.

Protocol 2: Synthesis of Tetra-O-acetyl-C-aryl Glucoside

  • Preparation of Per-silylated Gluconolactone: Start with D-glucono-1,5-lactone (1.0 eq). In a dry flask under nitrogen, dissolve it in anhydrous tetrahydrofuran (THF). Add N-methylmorpholine (5.0 eq) and cool to 0°C. Add trimethylsilyl chloride (TMSCl, 4.5 eq) dropwise. Stir at room temperature for 2 hours. The resulting silylated gluconolactone is used directly in the next step.[1]

    • Causality Note: The hydroxyl groups of the gluconolactone must be protected to prevent side reactions during the organometallic coupling. Silyl ethers are ideal protecting groups as they are easily installed and removed.

  • Lithiation of Aglycone: In a separate flame-dried flask, dissolve the aglycone intermediate from Module 1 (1.1 eq) in anhydrous THF/toluene (2:1). Cool the solution to -78°C under nitrogen. Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.

    • Causality Note: n-BuLi is a strong base that facilitates a halogen-metal exchange with the aryl bromide, generating a highly nucleophilic aryllithium species.[7] This carbanion is the key nucleophile for attacking the sugar electrophile.

  • C-C Coupling Reaction: Slowly add the solution of the TMS-protected gluconolactone from step 1 to the aryllithium solution at -78°C. Stir the mixture at this temperature for 2-3 hours.

  • Methanolysis and Deprotection: Quench the reaction by adding methanesulfonic acid (MsOH, 4.0 eq) in methanol. This step hydrolyzes the intermediate lactol and removes the silyl protecting groups. Stir for 12-16 hours at room temperature.[1]

  • Acetylation: Neutralize the reaction with solid NaHCO₃. Filter and concentrate the solution. Redissolve the crude residue in DCM. Add pyridine (5.0 eq), a catalytic amount of 4-dimethylaminopyridine (DMAP), and acetic anhydride (Ac₂O, 6.0 eq). Stir for 4 hours.

    • Causality Note: Acetylation reprotects the hydroxyl groups as acetates, which are stable and facilitate purification. The resulting tetra-O-acetylated compound is typically a crystalline solid, making it easy to isolate with high purity.[1]

  • Purification: Perform an aqueous work-up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify the product by column chromatography or recrystallization to obtain the pure tetra-O-acetyl-C-aryl glucoside intermediate.

Analytical Characterization of Intermediates

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized intermediates before proceeding.

Parameter Intermediate 1 (Aglycone) Intermediate 2 (C-Aryl Glucoside)
Technique HPLC, ¹H NMR, ¹³C NMRHPLC, ¹H NMR, ¹³C NMR, Mass Spec (ESI-MS)
Purity Target (HPLC) >98.5%>99.0%
¹H NMR (Key Signals) Aromatic protons (6.8-7.5 ppm), -OCH₂CH₃ quartet (~4.0 ppm), Ar-CH₂-Ar singlet (~4.0 ppm), -OCH₂CH₃ triplet (~1.4 ppm).Anomeric proton (H-1) doublet (~4.2 ppm), Acetyl-CH₃ singlets (1.6-2.1 ppm), Sugar ring protons (3.5-5.3 ppm), Aromatic protons.
Mass Spec (Expected m/z) N/A[M+Na]⁺, [M+NH₄]⁺

Protocol 3: HPLC Analysis Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution using Acetonitrile (A) and Water (B).

  • Gradient: Start at 50% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm.[18]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL.

Application: Conversion to Dapagliflozin

The purified C-aryl glucoside intermediate is the direct precursor to Dapagliflozin.

G Intermediate Intermediate 2 (Tetra-O-acetyl-C-aryl Glucoside) Reaction Reagents: Et3SiH, BF3·OEt2 Conditions: DCM/ACN, 0°C to RT Intermediate->Reaction Product Dapagliflozin (Final API) Reaction->Product

Caption: Final conversion of the key intermediate to Dapagliflozin.

Protocol 4: Synthesis of Dapagliflozin

  • Reductive Deprotection: Dissolve the tetra-O-acetyl-C-aryl glucoside (Intermediate 2, 1.0 eq) in a 1:1 mixture of DCM and acetonitrile. Cool the solution to -20°C.

  • Reagent Addition: Add triethylsilane (Et₃SiH, 3.0 eq) followed by the slow, dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 4.0 eq), keeping the internal temperature below -15°C.

    • Causality Note: This is a highly diastereoselective reduction. The BF₃·OEt₂ activates the anomeric acetate, which is then displaced by a hydride from triethylsilane. This process simultaneously reduces the hemiacetal formed after deacetylation to a methylene group and removes the remaining acetyl protecting groups.[1]

  • Reaction Progression: Allow the reaction to warm slowly to 0°C and stir for 5-7 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench and Isolation: Carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude Dapagliflozin can be purified by crystallization, often as a solvate (e.g., with propanediol), to achieve high pharmaceutical-grade purity (>99.7%).[8][9][10]

Troubleshooting and Safety

Issue Potential Cause Recommended Solution
Low yield in Friedel-Crafts Inactive AlCl₃ (hydrolyzed); Poor quality acyl chloride.Use fresh, anhydrous AlCl₃; Ensure complete conversion to acyl chloride before use.
Incomplete Lithiation Moisture in solvent/reagents; Impure aglycone.Use rigorously dried solvents and glassware; Purify aglycone before lithiation.
Diastereomeric mixture in final step Poor temperature control during reduction.Maintain strict temperature control (<-15°C) during BF₃·OEt₂ addition.
Incomplete deprotection Insufficient Lewis acid or silane.Ensure correct stoichiometry of reagents; Increase reaction time if necessary.

Safety Precautions:

  • n-Butyllithium is extremely pyrophoric and reacts violently with water. Handle under an inert atmosphere (N₂ or Ar) using proper syringe techniques.

  • Lewis acids (AlCl₃, BF₃·OEt₂) are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chlorinated solvents (DCM) and other organic solvents should be handled in a well-ventilated fume hood.

Conclusion

The C-aryl glucoside intermediate is a cornerstone in the synthesis of modern SGLT2 inhibitors. Its successful and high-purity synthesis is a critical determinant of the overall efficiency and quality of the final API production. The protocols detailed in this guide provide a robust and validated pathway for researchers to produce and utilize this key intermediate, enabling further research and development in the field of diabetes therapeutics. The emphasis on causality and in-process controls ensures that practitioners can not only execute the synthesis but also troubleshoot and adapt the methodology as required.

References

  • A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development - ACS Publications. [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin. Semantic Scholar. [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin. ACS Publications. [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. [Link]

  • CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane.
  • Synthesis of C- and S-Glycosides. ResearchGate. [Link]

  • CN117658784B - Dapagliflozin middle Process for the preparation of intermediates.
  • Synthesis of C-Arylglucosides as SGLT2 Inhibitors. ResearchGate. [Link]

  • Conjugation of dapagliflozin an NO donor. ResearchGate. [Link]

  • 23 New C-glycoside analogs of Dapagliflozin. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. PMC - NIH. [Link]

  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Eureka | Patsnap. [Link]

  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC - NIH. [Link]

  • Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P. SciSpace. [Link]

  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Traditional Friedel-Crafts reaction mechanisms. The Royal Society of Chemistry. [Link]

  • Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • US11427555B2 - Processes for preparation of dapagliflozin or its solvates or co-crystals thereof.
  • strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. National Library of Medicine. [Link]

  • Synthesis of aglycan unit of dapagliflozin. ResearchGate. [Link]

  • Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydr. ResearchGate. [Link]

  • (PDF) C-Glycosylation. ResearchGate. [Link]

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. [Link]

  • DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Synthesis and Spectroscopic Characterization of Dapagliflozin/Zn (II), Cr (III) and Se (IV) Novel Complexes That Ameliorate Hepatic Damage, Hyperglycemia and Oxidative Injury Induced by Streptozotocin-Induced Diabetic Male Rats and Their Antibacterial Activity. MDPI. [Link]

  • (IUCr) 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose. International Union of Crystallography. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Synthesis of 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose Revisited. ResearchGate. [Link]

  • RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. International Journal of ChemTech Research. [Link]

  • Recent Developments of C-Aryl Glucoside SGLT2 Inhibitors. Bentham Science Publishers. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Reactions for Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions involving substituted thiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern success in these transformations. Thiophene and its derivatives are cornerstone building blocks in pharmaceuticals and advanced materials, and mastering their functionalization is a critical skill. This resource is structured to address the most common challenges and frequently asked questions, blending established chemical principles with practical, field-tested advice.

Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of potential causes and a series of recommended solutions, grounded in chemical expertise.

Issue 1: Low to No Product Yield

Question: I am attempting a Friedel-Crafts acylation of my substituted thiophene, but I'm observing very low conversion of my starting material, or no reaction at all. What are the likely causes and how can I fix this?

Analysis: A low or non-existent yield in a Friedel-Crafts reaction on a thiophene substrate typically points to one of three primary areas: insufficient electrophilicity, a deactivated substrate, or catalyst inhibition.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The strength of the Lewis acid is paramount. For many thiophene acylations, a strong Lewis acid like Aluminum Chloride (AlCl₃) is required to generate a sufficiently reactive acylium ion.

    • Solution A (Stronger Catalyst): If you are using a milder Lewis acid such as Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃), consider switching to AlCl₃ or Tin Tetrachloride (SnCl₄). Be aware that stronger Lewis acids can sometimes lead to more side products with sensitive substrates.[1][2]

    • Solution B (Catalyst Quality): Ensure your Lewis acid is anhydrous. AlCl₃, for example, is highly hygroscopic and its activity is severely compromised by moisture. Use a fresh bottle or a properly stored and handled reagent. The reaction must be performed under strictly anhydrous conditions (flame-dried glassware, inert atmosphere).[3]

  • Deactivated Thiophene Ring: The substituent on your thiophene plays a crucial role. Strong electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) deactivate the ring towards electrophilic attack, making the reaction sluggish or impossible under standard conditions.[4]

    • Solution A (Harsher Conditions): For moderately deactivated rings, increasing the reaction temperature or using a larger excess of the Lewis acid and acylating agent can sometimes force the reaction to proceed. However, this can also lead to decomposition.

    • Solution B (Alternative Synthesis): For strongly deactivated systems, a classical Friedel-Crafts reaction may not be the best approach. Consider alternative synthetic strategies, such as metal-catalyzed cross-coupling reactions, which are less sensitive to the electronic nature of the thiophene ring.

  • Presence of Inhibiting Functional Groups: Functional groups with Lewis basic sites, such as amines (-NH₂) or some nitrogen-containing heterocycles, can coordinate strongly with the Lewis acid catalyst.[5] This effectively sequesters the catalyst, preventing it from activating the acylating agent.

    • Solution A (Protecting Groups): Protect the interfering functional group before the Friedel-Crafts reaction. For example, an amine can be protected as an amide. The protecting group can be removed in a subsequent step.

    • Solution B (Use of Excess Catalyst): In some cases, using a stoichiometric excess of the Lewis acid can overcome the inhibition by providing enough catalyst to both coordinate with the functional group and activate the acylating agent. This is often not ideal due to cost and workup complications.

Issue 2: Poor Regioselectivity and Formation of Isomers

Question: My Friedel-Crafts reaction on a 3-substituted thiophene is giving me a mixture of the 2,3- and 3,5-disubstituted products. How can I improve the selectivity for the desired isomer?

Analysis: This is a classic challenge in thiophene chemistry. The inherent electronic properties of the thiophene ring strongly favor electrophilic attack at the α-positions (C2 and C5) because the resulting carbocation intermediate (the Wheland intermediate) is better stabilized by resonance.[6] Attack at the C2 position allows for three resonance structures to delocalize the positive charge, whereas attack at the C3 position only allows for two.[6]

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} caption { label="Figure 1: Regioselectivity in Thiophene Acylation"; fontsize=10; } /dot

Causality and Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: The product ratio can be influenced by reaction conditions. Lower temperatures generally favor the kinetically preferred product, which for most thiophenes is substitution at the C2 or C5 position.[3]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and monitor the progress carefully. This can enhance the preference for the kinetically favored isomer.

  • Steric Hindrance: The size of both the substituent on the thiophene ring and the incoming acyl group can influence the regiochemical outcome. A bulky substituent at C3 may sterically hinder attack at C2, potentially increasing the proportion of the C5-acylated product.

    • Solution: While less straightforward to control, consider if a less bulky acylating agent could be used if the C2-acylated product is desired.

  • Modern Synthetic Alternatives (For C4/C3 Acylation): When acylation is desired at the less reactive C3 or C4 positions, classical Friedel-Crafts conditions are often inadequate.

    • Advanced Solution: Employ a directing group strategy coupled with transition-metal-catalyzed C-H activation. A directing group (e.g., a pyridyl group) installed at a specific position can guide a metal catalyst (often palladium-based) to activate a specific C-H bond, overriding the inherent reactivity of the thiophene ring. This is a powerful method for achieving non-classical regioselectivity.

Issue 3: Polysubstitution in Friedel-Crafts Alkylation

Question: I am trying to perform a Friedel-Crafts alkylation on thiophene, but I am getting a significant amount of di- and tri-alkylated products. How can I achieve mono-alkylation?

Analysis: This is a well-known limitation of Friedel-Crafts alkylation. The alkyl group being added to the ring is an electron-donating group, which activates the ring, making the mono-alkylated product more reactive than the starting material. This leads to subsequent alkylation reactions.[7]

Solutions:

  • Control Stoichiometry and Order of Addition:

    • Solution A: Use a large excess of the thiophene substrate relative to the alkylating agent. This increases the statistical probability that the electrophile will react with an un-substituted thiophene molecule.

    • Solution B (Reverse Addition): Slowly add the alkylating agent to the mixture of the thiophene and Lewis acid. This keeps the concentration of the electrophile low at all times, disfavoring further reaction with the more reactive product.

  • The Acylation-Reduction Strategy (The Superior Method): The most robust solution is to avoid Friedel-Crafts alkylation altogether and instead use a two-step acylation-reduction sequence.

    • Step 1: Friedel-Crafts Acylation: Perform the acylation as desired. The resulting acyl group is electron-withdrawing and deactivates the ring, effectively preventing any further substitutions.

    • Step 2: Reduction: Reduce the ketone of the acyl group to a methylene group (-CH₂-). This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. This two-step process yields the desired mono-alkylated thiophene without the issue of polysubstitution.

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} caption { label="Figure 2: Circumventing Polysubstitution"; fontsize=10; } /dot

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for my reaction?

The "best" Lewis acid depends on the reactivity of your thiophene substrate and the acylating agent. Here is a general guide:

Lewis AcidRelative StrengthTypical Use Cases & Comments
AlCl₃ Very StrongThe workhorse for unactivated or moderately deactivated thiophenes. Highly effective but requires strictly anhydrous conditions and can sometimes cause charring or polymerization with very reactive substrates. Often used in stoichiometric amounts.[4][8]
SnCl₄ StrongA good alternative to AlCl₃, sometimes offering milder conditions and better solubility in certain organic solvents. Often used for acylation of 3-substituted thiophenes.[9]
FeCl₃ ModerateLess reactive than AlCl₃. Can be a good choice for more activated thiophenes where AlCl₃ might be too harsh. More economical.[7]
ZnCl₂ MildGenerally used for highly activated systems like furans and pyrroles. Can be effective for some electron-rich thiophenes, offering a milder alternative and potentially avoiding side reactions.[1][10]
Zeolites (e.g., Hβ) Solid AcidA "green" alternative. These are reusable solid catalysts that can be filtered off, reducing aqueous waste. Their effectiveness is dependent on pore size and acidity. Hβ zeolites have shown excellent activity for thiophene acetylation.[3]

Q2: What is the best solvent for my Friedel-Crafts reaction?

Solvent choice is critical for managing reaction temperature, solubility of reagents, and in some cases, selectivity.

  • Dichloromethane (DCM) & 1,2-Dichloroethane (DCE): These are common choices as they are relatively inert and have convenient boiling points. They are good general-purpose solvents for many Friedel-Crafts reactions.

  • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions. It is a poor solvent for the AlCl₃-ketone complex, which can sometimes precipitate, driving the reaction to completion. However, CS₂ is highly flammable and toxic, and its use is discouraged.

  • Nitrobenzene: Sometimes used for reactions with highly deactivated substrates as it can tolerate higher reaction temperatures. However, it is also a substrate and can undergo reaction, so its use is limited.

  • Solvent-Free: For some substrates, especially with solid acid catalysts or certain Lewis acids like ZnCl₂, reactions can be run neat (without solvent), which is a greener approach.[9]

Q3: My thiophene has an ester group. Will it survive Friedel-Crafts conditions?

This is a valid concern. The carbonyl oxygen of an ester is Lewis basic and can coordinate with the Lewis acid. Furthermore, under strong acidic conditions, esters can be susceptible to hydrolysis during aqueous workup or even cleavage during the reaction.

  • Recommendation: Use a milder Lewis acid if possible (e.g., FeCl₃ or ZnCl₂). Use the minimum necessary amount of the Lewis acid and maintain low reaction temperatures. When acylating a thiophene-ester, the position of the ester matters. If it is deactivating the ring, harsher conditions may be needed, creating a conflict. In such cases, it is often better to introduce the ester group after the Friedel-Crafts reaction.

Q4: How do I properly set up an anhydrous Friedel-Crafts reaction?

  • Glassware: All glassware (flask, dropping funnel, condenser) must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and assembled while hot under a stream of dry inert gas (Nitrogen or Argon).

  • Reagents: Use anhydrous grade solvents. Acyl halides should be freshly distilled if their purity is in doubt. The Lewis acid should be a fine, free-flowing powder; clumps may indicate hydration.

  • Procedure: The reaction is typically set up under an inert atmosphere. The Lewis acid is often suspended in the solvent first, and the acyl halide is added slowly at a low temperature (e.g., 0 °C) to form the reactive complex. The thiophene substrate is then added dropwise, maintaining the low temperature to control the initial exothermic reaction.

Q5: What are the best methods for purifying my acetylated thiophene product?

Purification strategy depends on the scale and the nature of the impurities.

  • Vacuum Distillation: This is the most effective method for purifying liquid products on a larger scale, especially for removing unreacted starting materials and lower-boiling impurities.[11]

  • Column Chromatography: This is the method of choice for removing isomers (e.g., separating 2-acetylthiophene from the 3-acetyl isomer) and other byproducts with similar boiling points. A common eluent system is a gradient of ethyl acetate in hexane. An Rf value of 0.2-0.4 on a TLC plate is often ideal for good separation.[12]

  • Recrystallization: If the product is a solid, or if a liquid product can be induced to crystallize, recrystallization is an excellent method for achieving high purity. Common solvents for thiophene derivatives include ethanol or cyclohexane.[12]

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • EAS Reactions (3)
  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Methods for removing unreacted starting materials from 2-Acetylthiophene. (n.d.). Benchchem.
  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2005).
  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026.
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (n.d.). RSC Publishing.
  • Hartough, H. D., & Kosak, A. I. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • Friedel-Crafts Acyl
  • Technical Support Center: Purification of 2-Acetylthiophene. (n.d.). Benchchem.
  • Douissa, Y., et al. (2018).
  • An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). (n.d.). Benchchem.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Purification of Organic Compounds by Flash Column Chrom
  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl deriv
  • Process for the purification of thiophenes. (2009).
  • Friedel-Crafts Acyl
  • A combination of friedel-crafts and lawesson reactions to 5-substituted-2,2´-bithiophenes. (n.d.). SciSpace.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL - Plymouth Electronic Archive and Research Library.
  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. (n.d.).
  • The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3). (2026). Article.

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Bromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions with bromothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these versatile heterocyclic compounds. Here, we will delve into the nuances of catalyst and ligand selection, provide detailed experimental protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a substituted bromothiophene is giving a low yield. What are the most common causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings involving bromothiophenes can stem from several factors. A primary consideration is the catalyst system. While Pd(PPh₃)₄ is a common choice, its efficacy can be substrate-dependent.[1][2] For more challenging couplings, consider more electron-rich and bulky phosphine ligands which can facilitate the oxidative addition step, a crucial part of the catalytic cycle.[3]

Another common issue is the choice of base and solvent. The base is critical for the activation of the boronic acid to facilitate transmetalation.[4] A weak base or poor solubility of the base can hinder the reaction. Consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water), must be optimized to ensure all components are sufficiently soluble.[1][5]

Finally, be mindful of potential side reactions. Homocoupling of the boronic acid can be a significant byproduct, often exacerbated by the presence of oxygen.[5][6] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I am observing significant amounts of homocoupling product in my Stille coupling with a bromothiophene. How can I minimize this side reaction?

Homocoupling in Stille reactions is a frequent challenge, arising from the reaction of the organotin reagent with itself.[7] This is often promoted by elevated temperatures and certain catalyst systems. To mitigate this, consider the following:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[3][8]

  • Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the cross-coupling reaction, thereby outcompeting the homocoupling pathway.[2]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Stoichiometry: Carefully controlling the stoichiometry of your reactants can also be beneficial. A slight excess of the bromothiophene may help to consume the organotin reagent in the desired cross-coupling reaction.

Q3: For a Sonogashira coupling with a bromothiophene, is a copper co-catalyst always necessary?

Traditionally, Sonogashira couplings employ a palladium catalyst in conjunction with a copper(I) co-catalyst, typically CuI.[9][10] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] However, copper-free Sonogashira couplings are possible and can be advantageous in certain situations, particularly when dealing with substrates that are sensitive to copper.[11] These reactions often require specific ligands and bases to proceed efficiently. For instance, the use of bulky phosphine ligands and a strong amine base can facilitate the direct reaction of the terminal alkyne with the palladium complex.[4][11]

Q4: What is the general reactivity trend for different bromothiophene isomers in cross-coupling reactions?

The position of the bromine atom on the thiophene ring significantly influences its reactivity in cross-coupling reactions. Generally, the reactivity follows the order: 2-bromothiophene > 3-bromothiophene. This is attributed to the higher electrophilicity of the C2 position of the thiophene ring, which facilitates oxidative addition to the palladium catalyst. For dibrominated thiophenes, such as 2,5-dibromothiophene, selective mono-arylation can often be achieved at the more reactive C5 position by carefully controlling the stoichiometry of the coupling partner.[1]

Troubleshooting Guide

Problem: Low or No Product Formation

G start Low/No Product catalyst Is the catalyst active? start->catalyst reagents Are the reagents pure and dry? start->reagents conditions Are the reaction conditions optimal? start->conditions catalyst_check Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). catalyst->catalyst_check reagents_check Check purity of bromothiophene and coupling partner. Ensure solvents are anhydrous and degassed. reagents->reagents_check conditions_check Optimize temperature, reaction time, and base. conditions->conditions_check

Problem: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)

G start Significant Byproducts homocoupling Homocoupling Observed? start->homocoupling dehalogenation Dehalogenation Observed? start->dehalogenation homocoupling_yes Lower reaction temperature. Use bulkier ligands. Consider copper co-catalyst (Stille). homocoupling->homocoupling_yes Yes dehalogenation_yes Use a milder base. Ensure inert atmosphere. Add a phosphine scavenger if necessary. dehalogenation->dehalogenation_yes Yes

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. The following table provides a starting point for selecting a suitable system for your bromothiophene coupling.

Cross-Coupling ReactionRecommended Palladium SourceRecommended Ligand(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands often improve yields for sterically hindered substrates.[12]
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, P(t-Bu)₃, AsPh₃Arsine ligands can sometimes outperform phosphine ligands.[3]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (often part of the Pd source)A copper(I) co-catalyst (e.g., CuI) is typically required.[9]
Heck Pd(OAc)₂PPh₃, P(o-tol)₃The choice of base and solvent is critical for regioselectivity.[13][14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 9:1 Dioxane:Water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

General Procedure for Stille Coupling of 3-Bromothiophene

Caution: Organotin reagents are toxic and should be handled with appropriate safety precautions.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 3-bromothiophene (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction and dilute with an appropriate organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of KF.[15] Then, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-SnR₃ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

References

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). PLoS ONE. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). chem.libretexts.org. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). scholar.uwindsor.ca. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. (2023). researchgate.net. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). researchgate.net. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (n.d.). pubs.rsc.org. [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2025). researchgate.net. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... (n.d.). researchgate.net. [Link]

  • 3-bromothiophene - Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]

  • Stille Coupling - Organic Synthesis. (n.d.). organic-synthesis.org. [Link]

  • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (n.d.). beilstein-journals.org. [Link]

  • Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. (n.d.). onlinelibrary.wiley.com. [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System - Sci-Hub. (n.d.). sci-hub.se. [Link]

  • Palladium(II)-Catalyzed Heck Reactions - Diva-Portal.org. (2015). diva-portal.org. [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). reddit.com. [Link]

  • Solved 1) Draw the catalytic cycle for the Suzuki-Miyaura | Chegg.com. (2022). chegg.com. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). pubs.rsc.org. [Link]

  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. (n.d.). researchgate.net. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). chem.libretexts.org. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). rose-hulman.edu. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (n.d.). mdpi.com. [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (n.d.). livrepository.liverpool.ac.uk. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). rsc.org. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). researchgate.net. [Link]

  • Stille reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). researchgate.net. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. (n.d.). ncbi.nlm.nih.gov. [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). sussex.ac.uk. [Link]

  • Stille Coupling | NROChemistry. (n.d.). nro-chem.com. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). beilstein-journals.org. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). covasyn.com. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). nobelprize.org. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020). youtube.com. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). pubs.rsc.org. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to (5-Bromo-2-thienyl)(4-methylphenyl)methanone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic compounds is paramount. This guide offers a detailed spectroscopic characterization of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a compound of interest in medicinal chemistry and organic electronics. As direct experimental spectra for this specific molecule are not widely published, this document presents a predicted spectroscopic profile grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

To provide a robust analytical framework, we will compare the predicted data for our target molecule with experimentally-derived data from structurally similar compounds. This comparative approach is designed to offer researchers, scientists, and drug development professionals a reliable reference for identifying and characterizing this class of thienyl methanones.

The Significance of Spectroscopic Characterization

The arrangement of atoms and functional groups within a molecule dictates its chemical and physical properties. Spectroscopic techniques provide a non-destructive window into this molecular architecture.

  • Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds, allowing for the identification of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environments of magnetically active nuclei (e.g., ¹H and ¹³C), revealing the connectivity and spatial arrangement of atoms.

  • Mass Spectrometry (MS) measures the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

The convergence of these techniques allows for the unambiguous determination of a molecule's structure.

Predicted Spectroscopic Profile of (5-Bromo-2-thienyl)(4-methylphenyl)methanone

The following sections detail the anticipated spectroscopic data for (5-Bromo-2-thienyl)(4-methylphenyl)methanone. These predictions are derived from established spectroscopic principles and analysis of the compound's structural features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The conjugation of the carbonyl group with both the thiophene and phenyl rings is predicted to lower this frequency compared to a simple aliphatic ketone.

Predicted Wavenumber (cm⁻¹)AssignmentIntensity
~1650 - 1630C=O (Aryl ketone) stretchStrong
~3100 - 3000C-H (Aromatic) stretchMedium
~1600 - 1450C=C (Aromatic ring) stretchMedium
~1200 - 1000C-O stretchMedium
~850 - 750C-H (Aromatic) out-of-planeStrong
~700 - 600C-Br stretchMedium

The precise position of the C=O stretch provides insight into the electronic environment of the carbonyl group.

¹H NMR Spectroscopy

The proton NMR spectrum will offer a clear map of the hydrogen atoms in the molecule. The aromatic region will be particularly informative, with distinct signals for the protons on the thiophene and phenyl rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d2HH-2', H-6'
~7.30d2HH-3', H-5'
~7.60d1HH-3 (Thiophene)
~7.20d1HH-4 (Thiophene)
~2.40s3HMethyl (CH₃)

Note: Predicted chemical shifts are in ppm downfield from a tetramethylsilane (TMS) standard, assuming a deuterated chloroform (CDCl₃) solvent. The coupling constants between the thiophene protons (H-3 and H-4) will be characteristic of ortho-coupling in a five-membered ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

Predicted Chemical Shift (δ, ppm)Assignment
~185.0C=O (Ketone)
~145.0C-5 (Thiophene)
~142.0C-4'
~138.0C-2 (Thiophene)
~135.0C-1'
~134.0C-3 (Thiophene)
~130.0C-3', C-5'
~129.5C-2', C-6'
~120.0C-4 (Thiophene)
~21.5Methyl (CH₃)

Note: Predicted chemical shifts are based on typical values for similar functional groups and substitution patterns.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed.

m/zAssignment
296/298[M]⁺ (Molecular ion)
181[M - Br]⁺
119[C₈H₇O]⁺ (4-methylbenzoyl cation)
91[C₇H₇]⁺ (Tropylium ion)
177/179[C₄H₂BrS]⁺ (5-Bromo-2-thienyl cation)

The fragmentation pattern will provide further confirmation of the compound's structure.

Comparative Analysis with Structural Analogs

To validate our predicted data, we will now compare it with the known spectroscopic features of several related compounds.

Workflow for Comparative Spectroscopic Analysis

G cluster_data Spectroscopic Data cluster_analysis Comparative Analysis Target (5-Bromo-2-thienyl)(4-methylphenyl)methanone (Predicted Data) IR IR Target->IR Predicted H_NMR ¹H NMR Target->H_NMR Predicted C_NMR ¹³C NMR Target->C_NMR Predicted MS MS Target->MS Predicted Analog1 (5-Bromo-2-thienyl)phenylmethanone Analog1->IR Experimental [6] Analog1->H_NMR Experimental [6] Analog1->C_NMR Experimental [6] Analog1->MS Experimental [6] Analog2 (2-Thienyl)(phenyl)methanone Analog2->IR Experimental [8] Analog2->H_NMR Experimental [8] Analog2->C_NMR Experimental [8] Analog2->MS Experimental [8] Analog3 (5-Chloro-2-thienyl)(4-methylphenyl)methanone Analog3->IR Inferred Analog3->H_NMR Inferred Analog3->C_NMR Inferred Analog3->MS Inferred Analysis Structural Elucidation & Confirmation IR->Analysis H_NMR->Analysis C_NMR->Analysis MS->Analysis

Caption: Workflow for the comparative spectroscopic analysis of the target compound and its analogs.

Comparison Table of Key Spectroscopic Features
CompoundKey IR (C=O) (cm⁻¹)Key ¹H NMR (δ, ppm)Key ¹³C NMR (δ, ppm)Molecular Ion (m/z)
(5-Bromo-2-thienyl)(4-methylphenyl)methanone (Predicted) ~1640~7.70 (d), ~7.30 (d), ~7.60 (d), ~7.20 (d), ~2.40 (s)~185.0, ~21.5296/298
(5-Bromo-2-thienyl)phenylmethanone[2]~1635Aromatic multiplet (~7.8-7.2)Not available266/268
(2-Thienyl)(phenyl)methanone[3]~1630Aromatic multiplet (~7.9-7.1)Not available188
(5-Chloro-2-thienyl)(4-methylphenyl)methanone~1645 (Inferred)Inferred similar aromatic pattern to target, CH₃ ~2.40 (s)Inferred252/254
Analysis of Comparative Data
  • IR Spectra : The carbonyl stretching frequency is expected to be very similar across all analogs, with minor shifts due to the different electronic effects of the substituents (Br vs. Cl vs. H). The presence of the electron-withdrawing bromine atom in our target compound likely leads to a slightly higher C=O stretching frequency compared to the unsubstituted (2-Thienyl)(phenyl)methanone.[3]

  • ¹H NMR Spectra : The key difference in the ¹H NMR spectrum of our target compound compared to (5-Bromo-2-thienyl)phenylmethanone will be the presence of a singlet at approximately 2.40 ppm for the methyl group protons and the simplification of the phenyl proton signals into two distinct doublets due to the para-substitution.[2]

  • ¹³C NMR Spectra : The most significant indicator in the ¹³C NMR spectrum will be the methyl carbon signal at around 21.5 ppm, a feature absent in analogs without the methyl group.

  • Mass Spectra : The molecular ion peaks will be the most definitive feature for distinguishing between these compounds. The isotopic pattern of bromine (for the bromo-analogs) and chlorine (for the chloro-analog) will be crucial for confirming the presence and identity of the halogen.

Experimental Protocols

For researchers seeking to acquire experimental data for (5-Bromo-2-thienyl)(4-methylphenyl)methanone, the following standard protocols are recommended.

Sample Preparation
  • NMR Spectroscopy : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Mass Spectrometry : Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition

The following diagram outlines the general workflow for spectroscopic data acquisition.

G cluster_sample Sample Preparation cluster_instrumentation Instrumentation cluster_data Data Acquisition & Analysis Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Spec NMR Spectrometer (e.g., 400 MHz) NMR_Prep->NMR_Spec IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer (e.g., EI-MS) MS_Prep->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Analysis Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: General workflow for spectroscopic data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic characterization of (5-Bromo-2-thienyl)(4-methylphenyl)methanone. By leveraging a comparative approach with known structural analogs, we have established a robust framework for the identification and structural elucidation of this compound. The detailed analysis of expected IR, ¹H NMR, ¹³C NMR, and MS data, coupled with standardized experimental protocols, offers a valuable resource for researchers in the field. The convergence of the predicted data with experimentally acquired spectra will provide definitive confirmation of the structure of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, paving the way for its further investigation and application.

References

  • New Journal of Chemistry Supporting Information. (n.d.).
  • (5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE - gsrs. (n.d.).
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. (n.d.).
  • (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone - PMC - NIH. (n.d.).
  • 1132832-75-7|(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone. (n.d.).
  • (5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604 - PubChem. (n.d.).
  • Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics - SciELO South Africa. (n.d.).
  • Methanone, phenyl-2-thienyl- - the NIST WebBook. (n.d.).
  • (5-Chloro-2-thienyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanone - Guidechem. (n.d.).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

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A Comparative Guide to Catalyst Efficiency in the Synthesis of Diaryl Methanones

Author: BenchChem Technical Support Team. Date: February 2026

Diaryl methanones, commonly known as benzophenones, are a cornerstone of modern organic synthesis, finding extensive applications in medicinal chemistry, materials science, and fragrance production. Their versatile structure serves as a key building block for a myriad of complex molecules. The efficient synthesis of these compounds is, therefore, a subject of continuous investigation and optimization. This guide provides an in-depth comparative analysis of the efficiency of four prominent transition metal catalysts—palladium, copper, nickel, and iron—in the synthesis of diaryl methanones. By examining key performance indicators and delving into the underlying reaction mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate catalytic system for their specific synthetic needs.

Introduction: The Quest for Efficient Diaryl Methanone Synthesis

The synthesis of diaryl methanones traditionally relied on methods like the Friedel-Crafts acylation, which often necessitates stoichiometric amounts of Lewis acids and can suffer from harsh reaction conditions and limited functional group tolerance. The advent of transition metal catalysis has revolutionized this field, offering milder, more selective, and highly efficient pathways to these valuable compounds. This guide will focus on four key transition metals that have demonstrated significant utility in this area: palladium, copper, nickel, and iron. Each of these metals offers a unique catalytic profile, with distinct advantages and disadvantages in terms of cost, reactivity, and substrate scope.

Comparative Analysis of Catalytic Systems

The following sections provide a detailed examination of palladium, copper, nickel, and iron-catalyzed systems for the synthesis of diaryl methanones. For each catalyst, a representative synthetic method is presented, along with a summary of its performance, a detailed experimental protocol, and a mechanistic overview. To facilitate a clear comparison, we will focus on reactions that lead to the formation of the parent compound, benzophenone, where possible.

Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling

Palladium catalysis is a powerhouse in cross-coupling chemistry, and its application in carbonylative reactions provides a highly efficient route to diaryl methanones. The carbonylative Suzuki-Miyaura coupling, in particular, stands out for its reliability and broad substrate scope. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide (CO) source.

Performance Insights:

Palladium-catalyzed methods are prized for their high yields and functional group tolerance. The reaction conditions are generally mild, and the catalyst loadings can often be kept low. However, the cost of palladium and the need for a CO source (which can be a pressurized gas or a CO-releasing molecule) are notable considerations.

Catalyst System Reactants Key Reaction Conditions Yield (%) Catalyst Loading (mol%)
Pd(PPh₃)₄ / DPPPPhenylboronic acid, COAgNO₃ (oxidant), Acetone, 40 °C, 24 h872

Experimental Protocol: Synthesis of Benzophenone via Palladium-Catalyzed Oxidative Carbonylation [1]

  • To a reaction vessel, add phenylboronic acid (1 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and DPPP (0.04 mmol, 4 mol%).

  • Add silver nitrate (AgNO₃, 1 mmol) as an oxidant and 3 mL of acetone as the solvent.

  • Purge the vessel with carbon monoxide (CO) gas (1 atm, balloon).

  • Stir the reaction mixture at 40 °C for 24 hours.

  • After completion, cool the reaction to room temperature and purify the product by column chromatography to obtain benzophenone.

Mechanistic Rationale:

The catalytic cycle of the palladium-catalyzed oxidative carbonylation is believed to proceed through the following key steps:

Palladium_Catalyzed_Carbonylative_Coupling Pd0 Pd(0)L_n PdII_oxidant Pd(II)L_n(X)_2 Pd0->PdII_oxidant Oxidation (e.g., AgNO_3) PdII_Ar Ar-Pd(II)L_n(X) PdII_oxidant->PdII_Ar Transmetalation (Ar-B(OH)_2) PdII_CO_Ar Ar-CO-Pd(II)L_n(X) PdII_Ar->PdII_CO_Ar CO Insertion PdII_Ar_ArCO (ArCO)(Ar)Pd(II)L_n PdII_CO_Ar->PdII_Ar_ArCO Transmetalation (Ar-B(OH)_2) PdII_Ar_ArCO->Pd0 Product Ar-CO-Ar PdII_Ar_ArCO->Product Reductive Elimination caption Fig. 1: Palladium-Catalyzed Oxidative Carbonylation Cycle

Fig. 1: Palladium-Catalyzed Oxidative Carbonylation Cycle

The cycle begins with the oxidation of the Pd(0) catalyst to a Pd(II) species. This is followed by transmetalation with the arylboronic acid, CO insertion into the aryl-palladium bond, a second transmetalation, and finally, reductive elimination to yield the diaryl methanone and regenerate the Pd(0) catalyst.

Copper-Catalyzed Friedel-Crafts Acylation

Copper catalysis offers a more cost-effective alternative to palladium for the synthesis of diaryl methanones. One of the classic approaches is the Friedel-Crafts acylation, where copper catalysts can be used to promote the reaction between an aromatic substrate and an acylating agent.

Performance Insights:

Copper-catalyzed Friedel-Crafts acylations can be highly efficient, especially with activated aromatic substrates. The lower cost of copper is a significant advantage. However, these reactions may require higher temperatures and sometimes stoichiometric amounts of the catalyst, and the substrate scope can be more limited compared to palladium-catalyzed methods.

Catalyst System Reactants Key Reaction Conditions Yield (%) Catalyst
Cu(OTf)₂Anisole, Benzoyl chlorideIonic liquid ([bmim][BF₄]), 1 hQuantitativeCatalytic

Experimental Protocol: Synthesis of Methoxybenzophenone via Copper-Catalyzed Friedel-Crafts Acylation [2]

  • In a reaction vessel, combine anisole (1.2 mmol) and benzoyl chloride (1.0 mmol).

  • Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%) as the catalyst in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).

  • Stir the mixture at room temperature for 1 hour.

  • Upon completion, extract the product with an organic solvent and purify by column chromatography.

Mechanistic Rationale:

The copper(II) triflate acts as a Lewis acid to activate the benzoyl chloride, making it a more potent electrophile for the subsequent electrophilic aromatic substitution on the electron-rich anisole ring.

Copper_Catalyzed_Friedel_Crafts BenzoylChloride Benzoyl Chloride ActivatedComplex [Ph-CO]^+[Cu(OTf)_2Cl]^- BenzoylChloride->ActivatedComplex + Cu(OTf)_2 CuOTf2 Cu(OTf)_2 SigmaComplex Sigma Complex ActivatedComplex->SigmaComplex + Anisole Anisole Anisole Product Methoxybenzophenone SigmaComplex->Product - H+ HCl HCl SigmaComplex->HCl caption Fig. 2: Copper-Catalyzed Friedel-Crafts Acylation

Fig. 2: Copper-Catalyzed Friedel-Crafts Acylation

Nickel-Catalyzed Negishi Coupling

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for many cross-coupling reactions. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, can be effectively catalyzed by nickel complexes to produce diaryl methanones.

Performance Insights:

Nickel catalysts are significantly cheaper than palladium and can often catalyze the coupling of less reactive electrophiles, such as aryl chlorides. The Negishi coupling is known for its high functional group tolerance. However, the preparation and handling of organozinc reagents require inert atmosphere techniques.

Catalyst System Reactants Key Reaction Conditions Yield (%) Catalyst Loading (mol%)
NiCl₂(PPh₃)₂N,N-di-Boc-benzamide, Phenylzinc chlorideEt₂O, 23 °C8510

Experimental Protocol: Synthesis of Benzophenone via Nickel-Catalyzed Negishi Coupling

  • Prepare a solution of phenylzinc chloride by reacting phenylmagnesium bromide with zinc chloride in THF under an inert atmosphere.

  • In a separate flask, dissolve N,N-di-Boc-benzamide (1.0 equiv) and NiCl₂(PPh₃)₂ (0.10 equiv) in diethyl ether under argon.

  • Add the solution of phenylzinc chloride (1.5 equiv) to the amide solution with vigorous stirring.

  • Stir the reaction mixture at 23 °C for the indicated time.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain benzophenone.

Mechanistic Rationale:

The nickel-catalyzed Negishi coupling is thought to proceed through a Ni(0)/Ni(II) catalytic cycle.

Nickel_Catalyzed_Negishi_Coupling Ni0 Ni(0)L_n NiII_oxidative Ar-CO-Ni(II)L_n(X) Ni0->NiII_oxidative Oxidative Addition (ArCOX) NiII_transmetalation (ArCO)(Ar)Ni(II)L_n NiII_oxidative->NiII_transmetalation Transmetalation (Ar'ZnCl) NiII_transmetalation->Ni0 Product Ar-CO-Ar NiII_transmetalation->Product Reductive Elimination caption Fig. 3: Nickel-Catalyzed Negishi Coupling Cycle

Fig. 3: Nickel-Catalyzed Negishi Coupling Cycle

The cycle involves the oxidative addition of the acyl electrophile to a Ni(0) species, followed by transmetalation with the organozinc reagent, and subsequent reductive elimination to form the diaryl methanone and regenerate the Ni(0) catalyst.

Iron-Catalyzed Carbonylative Suzuki-Miyaura Coupling

Iron, being the most abundant and least expensive transition metal, is a highly attractive catalyst from a sustainability perspective. Recent advancements have demonstrated the potential of iron in catalyzing cross-coupling reactions, including carbonylative couplings for the synthesis of diaryl methanones.

Performance Insights:

Iron catalysis offers a green and economical approach. While still an emerging field compared to palladium and nickel catalysis, iron-catalyzed reactions can achieve high efficiency and selectivity. A key advantage is the low toxicity and environmental impact of iron. However, reaction development is ongoing, and the substrate scope and functional group tolerance may not yet be as broad as with other metals. A notable recent development is the use of chloroform as a CO surrogate in an iron-catalyzed carbonylative Suzuki-Miyaura coupling.[3]

Catalyst System Reactants Key Reaction Conditions Yield (%) Catalyst Loading (mol%)
FeCl₂ / dppbzIodobenzene, Phenylboronic acidCHCl₃ (CO source), Cs₂CO₃, Dioxane, 120 °C, 24 h8510

Experimental Protocol: Synthesis of Benzophenone via Iron-Catalyzed Carbonylative Suzuki-Miyaura Coupling [3]

  • To a sealed tube, add iodobenzene (0.5 mmol), phenylboronic acid (0.75 mmol), FeCl₂ (0.05 mmol, 10 mol%), and 1,2-bis(diphenylphosphino)benzene (dppbz) (0.06 mmol, 12 mol%).

  • Add cesium carbonate (Cs₂CO₃, 1.5 mmol) as the base and 2 mL of dioxane as the solvent.

  • Add chloroform (CHCl₃, 1.5 mmol) as the carbon monoxide source.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purify the product by column chromatography to yield benzophenone.

Mechanistic Rationale:

The mechanism of iron-catalyzed carbonylative coupling is still under investigation, but it is proposed to involve radical intermediates.

Iron_Catalyzed_Carbonylative_Coupling Fe_catalyst Fe Catalyst Aryl_Radical Aryl Radical (Ar•) Fe_catalyst->Aryl_Radical SET from Fe + Ar-I Acyl_Radical Acyl Radical (ArCO•) Aryl_Radical->Acyl_Radical + CO (from CHCl_3) Fe_Acyl [ArCO-Fe] Acyl_Radical->Fe_Acyl + Fe Catalyst Fe_Aryl [Ar-Fe] Product Ar-CO-Ar Fe_Acyl->Product + Ar-B(OH)_2 Reductive Elimination caption Fig. 4: Proposed Iron-Catalyzed Radical Pathway

Fig. 4: Proposed Iron-Catalyzed Radical Pathway

One plausible pathway involves the generation of an aryl radical from the aryl halide via a single-electron transfer (SET) from a low-valent iron species. This radical then reacts with carbon monoxide (generated in situ from chloroform) to form an acyl radical, which is trapped by the iron catalyst. Subsequent reaction with the arylboronic acid and reductive elimination would then afford the diaryl methanone.

Conclusion and Future Outlook

The synthesis of diaryl methanones has been significantly advanced through the development of various transition metal-catalyzed methods. This guide has provided a comparative overview of four key catalytic systems based on palladium, copper, nickel, and iron.

  • Palladium remains the benchmark for high efficiency and broad functional group tolerance, albeit at a higher cost.

  • Copper offers a more economical alternative, particularly for Friedel-Crafts type reactions, though it may require more forcing conditions.

  • Nickel has emerged as a powerful and cost-effective catalyst, capable of activating challenging substrates and offering a wide scope.

  • Iron represents the most sustainable and inexpensive option, with recent breakthroughs demonstrating its potential to rival more established catalysts in efficiency.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, substrate availability, desired functional group tolerance, and environmental considerations. As research continues, particularly in the area of earth-abundant metal catalysis, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of diaryl methanones and other valuable chemical entities.

References

  • Iron-catalyzed carbonylation of aryl halides with arylborons using stoichiometric chloroform as the carbon monoxide source. Green Chemistry, RSC Publishing. [URL not available]
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 2021, 3(2), 01-07. [URL not available]
  • Nickel-Catalyzed Diaryl Ketone Synthesis by N–C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation. Organic Letters, 2016, 18(22), 5872-5875. [Link]

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Safety Operating Guide

Navigating the Unseen: A Safety and Handling Guide for (5-Bromo-2-thienyl)(4-methylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. Yet, familiarity must not breed complacency. This guide provides essential safety and logistical information for handling (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a compound for which specific safety data may not be readily available. Our approach is rooted in the principle of chemical analogy, drawing upon data from structurally similar compounds to establish a robust framework for safe handling. This document is intended for researchers, scientists, and drug development professionals, aiming to be your trusted resource for laboratory safety.

Understanding the Hazard Profile: An Analog-Based Assessment

Due to the novelty of (5-Bromo-2-thienyl)(4-methylphenyl)methanone, a comprehensive, officially registered Safety Data Sheet (SDS) may not exist. However, by examining the hazard classifications of structurally related compounds, we can anticipate its potential risks. Analogous compounds consistently indicate the following hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation, redness, and pain.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Based on these analogs, (5-Bromo-2-thienyl)(4-methylphenyl)methanone is likely to be classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and potentially H302 (Harmful if swallowed).[1][2][4][5]

Table 1: Analog Compound Hazard Summary

Compound NameKey Hazards Identified
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneSkin irritation, serious eye irritation, may cause respiratory irritation.[1]
methanoneHarmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]
2-Bromo-4'-methylpropiophenoneCauses skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]
(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanoneHarmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling (5-Bromo-2-thienyl)(4-methylphenyl)methanone. The rationale for each piece of equipment is to create a comprehensive barrier against the anticipated hazards.

  • Eye Protection: Chemical splash goggles are required to prevent contact with the eyes.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[6]

  • Body Protection: A laboratory coat is essential to protect against accidental spills.[6]

  • Respiratory Protection: When handling the solid compound where dust may be generated, a NIOSH-approved respirator is necessary.[6][7]

The following diagram illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

3.1. Engineering Controls

  • All handling of solid (5-Bromo-2-thienyl)(4-methylphenyl)methanone should be conducted in a certified chemical fume hood to control airborne dust.[7]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

3.2. Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for the procedure.

  • Weighing: If weighing the solid, do so on weighing paper or in a tared container within the fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

4.2. Accidental Release Measures

  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[6][7]

  • Large Spills: Evacuate the area. Prevent further dust generation. Contact your institution's environmental health and safety department for guidance on cleanup.

The following flowchart outlines the immediate actions to take in an emergency.

Emergency_Response Start Exposure or Spill Occurs Action Assess the Situation Start->Action PersonalExposure Personal Exposure Action->PersonalExposure Is someone exposed? Spill Chemical Spill Action->Spill Is there a spill? FirstAid Initiate First Aid (See Section 4.1) PersonalExposure->FirstAid Cleanup Initiate Spill Cleanup (See Section 4.2) Spill->Cleanup SeekMedical Seek Medical Attention FirstAid->SeekMedical Report Report to Supervisor/EHS Cleanup->Report SeekMedical->Report

Caption: Emergency Response Flowchart

Disposal Plan: Responsible Stewardship

Proper disposal of (5-Bromo-2-thienyl)(4-methylphenyl)methanone and its containers is an environmental and regulatory responsibility.

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous waste.[8] Place in a clearly labeled, sealed container.

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with institutional and local regulations.[1]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[8] Consult your institution's environmental health and safety department for specific guidance.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [URL not available]
  • Echemi. Methanone, (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]-. [URL not available]
  • Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. [URL not available]
  • Angene Chemical.
  • TCI Chemicals.
  • Fisher Scientific.
  • Cayman Chemical.
  • Fisher Scientific.
  • Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [URL not available]
  • BLD Pharm. 1132832-75-7|(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone. [URL not available]
  • ChemicalBook. (5-broMo-2-Methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)Methanone. [URL not available]
  • gsrs. (5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE. [URL not available]
  • Google Patents. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. [URL not available]
  • Benchchem.
  • (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone CAS 915095-85-1. [URL not available]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.